Osthole-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H16O3 |
|---|---|
Peso molecular |
247.30 g/mol |
Nombre IUPAC |
8-(3-methylbut-2-enyl)-7-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3/i3D3 |
Clave InChI |
MBRLOUHOWLUMFF-HPRDVNIFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Osthole-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Deuterated Natural Product for Advanced Research Applications
This technical guide provides a comprehensive overview of Osthole-d3, the deuterated analog of the natural coumarin (B35378) Osthole. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this stable isotope-labeled compound in various research fields, including pharmacology, drug metabolism, and bioanalysis. This document details its chemical structure, physicochemical properties, and presumed applications based on the extensive biological activity of its parent compound, Osthole. It also provides hypothetical experimental protocols and illustrates key signaling pathways modulated by Osthole.
Introduction to Osthole and Isotopic Labeling
Osthole is a natural coumarin derivative first isolated from the plant Cnidium monnieri and is also found in other medicinal plants like Angelica pubescens.[1] It is known for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and osteogenic effects.[1][2][3][4]
This compound is the deuterium-labeled version of Osthole. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[5] The replacement of hydrogen with deuterium creates a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This substitution can also influence the molecule's metabolic fate due to the kinetic isotope effect—the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond.[5]
The primary applications of deuterated compounds in biomedical research include:
-
Internal Standards in Quantitative Mass Spectrometry: Due to their chemical similarity to the analyte, deuterated compounds are considered the gold standard for internal standards in LC-MS assays, correcting for variations in sample preparation and instrument response.[6][7]
-
Pharmacokinetic and Metabolism Studies: Deuterium labeling allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.[5][8][9]
Chemical Structure and Physicochemical Properties
While the exact location of the deuterium atoms in commercially available this compound can vary, the most common and synthetically feasible labeling pattern is on the methoxy (B1213986) group. This guide will assume the structure of this compound to be 7-(methoxy-d3)-8-(3-methyl-2-butenyl)-2H-chromen-2-one .
Chemical Structure
Below is the chemical structure of Osthole, with the presumed deuteration site for this compound indicated.
Osthole (Parent Compound)
Presumed Structure of this compound
Physicochemical Data
The following table summarizes the key physicochemical properties of Osthole. The molecular weight of this compound is increased by the mass of three deuterium atoms minus the mass of three hydrogen atoms.
| Property | Osthole | This compound (Calculated) | References |
| Chemical Formula | C₁₅H₁₆O₃ | C₁₅H₁₃D₃O₃ | [10] |
| IUPAC Name | 7-methoxy-8-(3-methyl-2-butenyl)-2H-chromen-2-one | 7-(methoxy-d3)-8-(3-methyl-2-butenyl)-2H-chromen-2-one | [1][4][10][11] |
| Molecular Weight | 244.29 g/mol | 247.31 g/mol | [12] |
| Appearance | White to off-white powder or crystalline solid | - | [12] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Expected to be similar to Osthole | [12] |
Biological Activity and Signaling Pathways of the Parent Compound, Osthole
Osthole has been shown to modulate several key signaling pathways, which are critical in the progression of various diseases. These activities suggest potential research applications for this compound in studying these pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Osthole has been reported to inhibit the PI3K/Akt signaling pathway in various cancer cells, including esophageal squamous cell carcinoma and endometrial cancer.[2][13][14][15] This inhibition leads to cell cycle arrest and apoptosis, highlighting Osthole's potential as an anticancer agent.[13][14][15]
References
- 1. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 7-methoxy-8-(3-methylbut-2-enyl)-2H-chromen-2-one | C15H18O3 | CID 4496130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. オストール | Sigma-Aldrich [sigmaaldrich.com]
- 13. Osthole inhibits gastric cancer cell proliferation through regulation of PI3K/AKT | PLOS One [journals.plos.org]
- 14. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Osthole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Osthole-d3, a deuterated analog of the naturally occurring coumarin (B35378), Osthole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and insights into its biological interactions. While specific experimental data for this compound is limited, this guide leverages the extensive information available for Osthole and provides calculated values and reasoned estimations for its deuterated form.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of both Osthole and its deuterated analog, this compound. The data for Osthole is experimentally derived from various sources, while the data for this compound is largely calculated or estimated based on the known properties of Osthole.
Table 1: Physical and Chemical Properties of Osthole
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₃[1][2] |
| Molecular Weight | 244.29 g/mol [][4] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 83-84 °C[] |
| Boiling Point | 396.7 ± 42.0 °C at 760 mmHg[] |
| Solubility | - Water: Practically insoluble[4] - DMSO: ≥ 10.3 mg/mL[4] - Ethanol: Soluble - Chloroform: Soluble[4] - Acetone: Soluble[4] |
| UV/Vis (λmax) | 257, 321 nm |
Table 2: Physical and Chemical Properties of this compound
| Property | Value (Calculated/Estimated) | Notes |
| Molecular Formula | C₁₅H₁₃D₃O₃ | Calculated |
| Molecular Weight | 247.31 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Assumed to be identical to Osthole |
| Melting Point | ~83-84 °C | Expected to be very similar to Osthole |
| Boiling Point | ~396.7 °C | Expected to be very similar to Osthole |
| Solubility | Similar to Osthole | Deuteration is unlikely to significantly alter solubility |
| UV/Vis (λmax) | ~257, 321 nm | Expected to be identical to Osthole |
Note: The "-d3" designation in this compound most commonly refers to the replacement of the three hydrogen atoms of the methoxy (B1213986) group with deuterium (B1214612) atoms.
Experimental Protocols
This section details the standard methodologies for determining the key physical and chemical properties outlined above. These protocols are generally applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[8]
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point of the substance.[7][8]
Boiling Point Determination
For a solid compound, the boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).
Procedure (Thiele Tube Method):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]
-
Heat the side arm of the Thiele tube gently.[10]
-
A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid begins to vaporize.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[11]
Procedure:
-
Add an excess amount of the solid compound to a flask containing the solvent of interest (e.g., water, DMSO).[11]
-
Seal the flask to prevent solvent evaporation.
-
Agitate the flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid from the liquid phase.[13]
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Spectroscopic Analysis
Procedure for ¹H NMR:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15]
-
Ensure the sample is completely dissolved; filter the solution if any solid particles are present.[15]
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.[16][17]
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.[18][19]
-
Apply pressure to ensure good contact between the sample and the crystal.[20]
-
Acquire the IR spectrum. The infrared beam passes through the crystal and interacts with the surface of the sample.[19][21]
-
The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.
General Procedure:
-
Introduce a small amount of the sample into the mass spectrometer. This can be done directly or, more commonly, via a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC).[22]
-
The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[23][24]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[23][24]
-
A detector measures the abundance of ions at each m/z value.
-
The output is a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its calculated molecular weight.
Signaling Pathways and Mechanisms of Action
Osthole has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt, NF-κB, and MAPK pathways.[25][26][27]
PI3K/Akt Signaling Pathway
Osthole has been reported to inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[28][29][30] This inhibition can lead to decreased cell proliferation and induction of apoptosis. The pathway is a critical regulator of cell survival and growth.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
NF-κB Signaling Pathway
Osthole has been shown to suppress the activation of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[31][32][33][34] By inhibiting this pathway, Osthole can reduce the expression of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway and its inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in cellular responses to a variety of stimuli. Osthole has been demonstrated to modulate the MAPK pathway, affecting processes such as inflammation and cell survival.[27][33][35]
Caption: MAPK signaling cascade and the modulatory effect of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for the deuterated form remains to be fully elucidated, the provided information, based on the well-characterized Osthole, offers a robust starting point for researchers. The outlined signaling pathways—PI3K/Akt, NF-κB, and MAPK—highlight the potential mechanisms through which this compound may exert its biological effects, making it a compound of significant interest for further investigation in drug development and scientific research.
References
- 1. Osthole [webbook.nist.gov]
- 2. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. agilent.com [agilent.com]
- 20. gammadata.se [gammadata.se]
- 21. youtube.com [youtube.com]
- 22. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 24. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 25. Osthole: A Coumarin with Dual Roles in Biology and Chemistry | MDPI [mdpi.com]
- 26. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Osthole inhibits gastric cancer cell proliferation through regulation of PI3K/AKT | PLOS One [journals.plos.org]
- 29. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Osthole Attenuates Macrophage Activation in Experimental Asthma by Inhibitingthe NF-ĸB/MIF Signaling Pathway [frontiersin.org]
- 33. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Osthole attenuates airway inflammation in asthma by inhibiting the HMGB1-RAGE/TLR4-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Synthesis and Purification of Deuterium-Labeled Osthole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Osthole, a derivative of a naturally occurring coumarin (B35378) with significant therapeutic potential. The introduction of deuterium (B1214612) atoms into the Osthole molecule offers a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, enabling more precise tracking and analysis of the compound's fate in biological systems. This document outlines a feasible synthetic route, detailed purification protocols, and methods for characterization, supported by quantitative data and visual workflows.
Introduction to Osthole and the Significance of Deuterium Labeling
Osthole, a coumarin derivative found in several medicinal plants such as Cnidium monnieri, has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2][3] Isotopic labeling, particularly with deuterium, is a critical technique in drug discovery and development.[] Deuterium-labeled compounds exhibit a kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to improved pharmacokinetic profiles.[5][6] Furthermore, the distinct mass of deuterium makes it an excellent tracer for metabolic studies using mass spectrometry.[7][8]
Synthetic Pathway for Deuterium-Labeled Osthole
The synthesis of deuterium-labeled Osthole can be strategically designed by incorporating deuterated reagents at key steps of established synthetic routes for Osthole.[1][9] One effective approach involves the introduction of a deuterated isopentenyl group onto a coumarin scaffold.
A plausible synthetic scheme is outlined below. This pathway begins with the synthesis of the coumarin core, followed by the introduction of the deuterated side chain.
References
- 1. Osthole: A Coumarin with Dual Roles in Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Publications | OSU Mass Spectrometry Center [mass-spec.chem.oregonstate.edu]
- 9. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Osthole-d3 Certificate of Analysis: A Technical Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated standard like Osthole-d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring the reliability and reproducibility of experimental results. This guide delves into the typical components of an this compound CoA, explaining the significance of each section and the analytical techniques employed.
Compound Information and Specifications
A CoA for this compound begins with fundamental identifying information and a summary of its specifications. This section provides a quick reference for the user to confirm they have the correct material and to understand its quality at a glance.
| Parameter | Typical Specification | Significance |
| Compound Name | This compound (Osthol-d3) | Provides the common name for the deuterated analog of Osthole (B1677514). |
| CAS Number | Not available (Parent compound CAS: 484-12-8) | A unique identifier for the chemical substance. The deuterated version may not have a separate CAS number. |
| Molecular Formula | C₁₅H₁₃D₃O₃ | Indicates the elemental composition, including the presence of three deuterium (B1214612) atoms.[1][2] |
| Molecular Weight | ~247.3 g/mol | The mass of one mole of the substance, which will be higher than the non-deuterated form (244.29 g/mol ).[3][4] |
| Appearance | White to off-white or light yellow solid/crystalline powder.[3][5] | A visual inspection to ensure the product is free from unexpected discoloration or foreign matter. |
| Purity (by HPLC) | ≥98%[3][6] or ≥99.0%[7] | Quantifies the percentage of the desired compound, indicating the level of impurities. |
| Isotopic Purity | ≥95% | Specifies the percentage of the molecule that contains the desired deuterium labeling. |
| Solubility | Soluble in DMSO, ethanol, DMF; sparingly soluble in aqueous buffers.[6][8] | Provides guidance on appropriate solvents for preparing stock solutions and experimental dilutions. |
| Storage Conditions | -20°C, protect from light.[6][7] | Ensures the stability and integrity of the compound over time. |
Analytical Data and Experimental Protocols
This core section of the CoA presents the data from various analytical tests used to confirm the structure and purity of this compound. Below are the detailed methodologies for the key experiments typically cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a Hypersil ODS2 or equivalent C18 column, is commonly used.[9]
-
Mobile Phase: A mixture of organic solvent and an aqueous component. A typical mobile phase could be a gradient or isocratic mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with a small amount of acid like acetic acid to improve peak shape. For example, methanol-0.4% acetic acid (65:35, v/v).[9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is set at a wavelength where Osthole has maximum absorbance, such as 322 nm.[9]
-
Procedure: A solution of this compound is injected into the HPLC system. The compound and any impurities are separated as they pass through the column, and their presence is detected by the UV detector. The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound, which verifies its identity and the incorporation of deuterium atoms.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) such as a UPLC-ESI-QTOFMS.[10][11]
-
Ionization Source: Electrospray ionization (ESI) is a common technique used for molecules like Osthole.
-
Analysis Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, a prominent peak corresponding to the expected molecular weight of the deuterated compound confirms its identity. The mass spectrum will also be analyzed to determine the isotopic distribution and confirm the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the exact positions of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR (Proton NMR): This experiment identifies the number and types of hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity.
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.
-
-
Procedure: The sample is dissolved in the appropriate deuterated solvent and placed in the NMR spectrometer. The resulting spectra are analyzed and compared to the known spectrum of non-deuterated Osthole to confirm the structure and the location of the deuterium atoms.
Visualizing Key Processes
To better understand the workflow and the compound , the following diagrams are provided.
Caption: A typical workflow for generating a Certificate of Analysis.
Caption: The chemical structure of Osthole with the likely positions of deuterium labeling highlighted conceptually.
Conclusion
The Certificate of Analysis for this compound is a foundational document that assures the quality and identity of this critical research tool. By understanding the data presented and the methodologies used to obtain it, researchers can confidently incorporate this compound into their studies, knowing that it meets the necessary specifications for high-quality, reproducible science. Always review the CoA for each new lot of material to ensure consistency and reliability in your experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Osthol-d3,蛇床子素-d3) - 仅供科研 | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 3. Osthole - LKT Labs [lktlabs.com]
- 4. Osthole [webbook.nist.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 484-12-8・Osthole・151-02641[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic map of osthole and its effect on lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Osthole-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Osthole-d3 is a critical factor that directly influences the accuracy and reliability of quantitative bioanalytical studies. This in-depth technical guide provides a comprehensive overview of the importance of isotopic purity for this compound, the analytical methods used for its determination, and its application in research.
Osthole, a natural coumarin, is investigated for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4][5] this compound, its deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification of Osthole in complex biological matrices. The near-identical physicochemical properties of this compound to the parent compound ensure that it effectively tracks the analyte throughout sample preparation and analysis, correcting for variability.[6]
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated compound is defined by the distribution of its isotopologues, which are molecules that differ only in their isotopic composition. A comprehensive assessment of isotopic purity is crucial for accurate quantification. Below is a table summarizing representative isotopic distribution data for a high-quality batch of this compound intended for research use.
| Parameter | Value | Method |
| Chemical Purity (HPLC) | ≥98% | HPLC |
| Isotopic Distribution | Mass Spectrometry | |
| d3 (%) | ≥98% | Mass Spectrometry |
| d2 (%) | ≤2% | Mass Spectrometry |
| d1 (%) | ≤0.5% | Mass Spectrometry |
| d0 (%) | ≤0.1% | Mass Spectrometry |
| Isotopic Enrichment | ≥98% (for d3) | Mass Spectrometry |
Note: The data presented in this table is illustrative of a high-purity standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for the determination of isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
HRMS is the cornerstone for assessing isotopic enrichment.[8] It can distinguish between the deuterated standard and its unlabeled counterpart, as well as identify the presence of partially deuterated species, based on their precise mass-to-charge ratios (m/z).[5][7]
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 200-300.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify and integrate the peaks for all observed isotopologues (d0, d1, d2, d3). The theoretical m/z values for the [M+H]⁺ ions are approximately:
-
d0 (C₁₅H₁₇O₃)⁺: 245.1178
-
d3 (C₁₅H₁₄D₃O₃)⁺: 248.1367
-
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
NMR Spectroscopy for Confirmation of Deuteration Site
While HRMS provides the isotopic distribution, NMR spectroscopy is used to confirm the position of the deuterium (B1214612) labels and to assess the overall structural integrity of the molecule.[7] ¹H NMR is particularly useful for observing the reduction in signal intensity at the sites of deuteration.
Objective: To confirm the position of deuterium labeling in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Compare the spectrum of this compound to the spectrum of an unlabeled Osthole standard.
-
A significant reduction or disappearance of the proton signal corresponding to the deuterated position confirms the location of the deuterium labels. For this compound, where the deuterium atoms are typically on the methyl group of the isopentenyl side chain, the signal for this methyl group should be significantly diminished.
-
-
Data Analysis:
-
Integrate the residual proton signals at the deuterated positions and compare them to the integration of non-deuterated protons in the molecule to estimate the extent of deuteration.
-
Visualizing Workflows and Biological Pathways
Diagrams are essential for visualizing complex processes and relationships. The following sections provide Graphviz diagrams for the analytical workflow and the key biological signaling pathways involving Osthole.
Analytical Workflow for Isotopic Purity Assessment
Caption: Workflow for Isotopic Purity Assessment of this compound.
Key Signaling Pathways Modulated by Osthole
Osthole has been reported to modulate various signaling pathways, which are crucial for its therapeutic effects.[2] The following diagrams illustrate some of the key pathways.
PI3K/Akt Signaling Pathway in Cancer:
Osthole can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[1][3]
Caption: Osthole's inhibitory effect on the PI3K/Akt signaling pathway.
Neuroprotective Signaling Pathways:
Osthole has demonstrated neuroprotective effects by modulating pathways such as Notch and BDNF/Trk, which are involved in neurogenesis and neuronal survival.
Caption: Osthole's modulation of neuroprotective signaling pathways.
References
- 1. adipogen.com [adipogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity Osthole-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercially available high-purity Osthole-d3, a deuterated analog of the natural coumarin (B35378) Osthole (B1677514). This document details supplier specifications, analytical methodologies for its quantification, and relevant biological signaling pathways, making it an essential resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies and as a tool in drug discovery and development.
Introduction to this compound
Osthole, a coumarin derivative extracted from medicinal plants such as Cnidium monnieri, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] this compound is a stable isotope-labeled version of Osthole, where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantitative analysis, ensuring higher accuracy and precision in pharmacokinetic and metabolic studies of Osthole.[2]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key specifications from prominent commercial vendors.
| Supplier | Catalog Number | Chemical Purity | Isotopic Enrichment | Formulation | Storage Conditions |
| MedChemExpress | HY-N0054S | ≥98.0% (typically ~99%)[3] | Not explicitly stated | Solid | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[3] |
| Toronto Research Chemicals (LGC) | D290053 (example) | >95% (HPLC)[4] | >99.9%[4] | Neat/Solid | -20°C[4] |
| Cayman Chemical | Not specified | ≥98% (for unlabeled Osthole)[5][6] | ≥99% deuterated forms (general statement)[7] | Solid | -20°C[6] |
| Santa Cruz Biotechnology | Not specified | ≥98.5% (example CoA)[8] | Not specified | Solid | Room Temperature (example CoA)[8] |
| Alsachim (Shimadzu) | Custom Synthesis | High Purity | High Enrichment | To specification | To specification |
Experimental Protocols
Quantification of this compound using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Osthole in biological matrices, which can be adapted for this compound as an internal standard.[6][9][10]
a. Sample Preparation (Liquid-Liquid Extraction) [6]
-
To 100 µL of plasma, add a known concentration of this compound as the internal standard.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions [6]
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water. A typical starting condition is 80:20 (v/v) methanol:water with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Osthole: To be determined based on the parent compound.
-
This compound: To be determined based on the deuterated compound. The precursor ion will be [M+H]+, which is approximately 3 mass units higher than that of unlabeled Osthole. The product ion will likely be the same as or very similar to that of unlabeled Osthole.
-
c. Data Analysis
-
Construct a calibration curve using known concentrations of unlabeled Osthole.
-
Determine the concentration of Osthole in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
Cell-Based Assay: Assessing the Effect of Osthole on PI3K/Akt Signaling via Western Blot
This protocol describes how to evaluate the inhibitory effect of Osthole on the PI3K/Akt signaling pathway in a cancer cell line.[11][12][13][14][15]
a. Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., a human esophageal squamous cell carcinoma cell line) in appropriate media until they reach 70-80% confluency.[11]
-
Treat the cells with varying concentrations of Osthole (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 48 hours).[16] Include a vehicle control (e.g., DMSO).
b. Protein Extraction [12]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.
Signaling Pathways and Experimental Workflows
Osthole's Impact on the PI3K/Akt Signaling Pathway
Osthole has been shown to exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. The diagram below illustrates the key components of this pathway and indicates where Osthole is believed to exert its inhibitory effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Storage and Stability of Osthole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability profile of Osthole-d3. Given that this compound is a deuterated analog of Osthole, its fundamental chemical stability is expected to be comparable to that of the parent compound. The information presented herein is based on available data for Osthole and serves as a critical resource for ensuring the integrity of this compound in research and development settings.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following guidelines are derived from information provided by various suppliers and best practices in chemical management.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid / Powder | Long-term Storage | -20°C | ≥ 4 years | Keep desiccated and protected from light. |
| Short-term Storage | +20°C (RT) | At least 2 years | Protect from light and moisture.[1] | |
| +4°C | 2 years | |||
| In Solution | Stock Solution (Organic) | -20°C | ≤ 1 month | Aliquot to avoid multiple freeze/thaw cycles.[2] |
| -80°C | ≤ 1 year | Purge with an inert gas. | ||
| Aqueous Solution | Ambient | ≤ 1 day | Not recommended for long-term storage.[3] |
Handling Precautions:
-
Protect from Light: Osthole, as a coumarin (B35378) derivative, may be susceptible to photodegradation. It is advisable to store it in amber vials or light-blocking containers.[1][4]
-
Protect from Moisture: The compound should be stored in a dry environment.[1] For lyophilized forms, it is crucial to keep them desiccated.[2]
-
Inert Atmosphere: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidative degradation.[3]
Physicochemical Properties and Solubility
Understanding the physical and chemical characteristics of Osthole is essential for its proper use and formulation.
Table 2: Physicochemical and Solubility Data for Osthole
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white crystalline solid/powder.[1] |
| Melting Point | 83-84°C |
| Solubility | Organic Solvents: |
| - DMSO: ~25-55 mg/mL[3][5] | |
| - Ethanol: ~20-46 mg/mL[3][5] | |
| - Dimethylformamide (DMF): ~25 mg/mL[3] | |
| Aqueous Buffers: | |
| - Sparingly soluble.[3] For a 1:3 solution of DMF:PBS (pH 7.2), solubility is ~0.25 mg/mL.[3] |
Stability Profile and Degradation
While specific, publicly available forced degradation studies outlining the precise degradation pathways and kinetics for Osthole or this compound are limited, its coumarin structure provides insights into potential instabilities. Generally, coumarins can be susceptible to hydrolysis of the lactone ring under strong basic conditions and may undergo photochemical reactions.
A study on Osthole-loaded poly-butyl-cyanoacrylate nanoparticles mentioned stability testing under influencing factors as per the Chinese Pharmacopeia (2020), which typically includes high temperature, high humidity, and strong light exposure.[6] The results indicated that the nanoparticle formulation exhibited better stability compared to free Osthole, suggesting that the free compound is susceptible to degradation under these stress conditions.[6]
Experimental Protocols for Stability Assessment
For researchers needing to perform a comprehensive stability analysis of this compound, the following experimental protocol outlines a standard approach based on ICH guidelines for forced degradation studies.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water)
-
Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven and humidity chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder to 105°C in an oven for 48 hours.
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection.
-
HPLC Method Development: Develop a gradient HPLC method capable of separating the parent this compound peak from all potential degradation products. A C18 column is a common starting point. The mobile phase could consist of a mixture of acetonitrile (B52724) and water with a suitable buffer.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is spectrally pure and free from co-eluting degradants.
-
Visualizations
Signaling and Experimental Workflows
To aid in the understanding of Osthole's biological context and the experimental approach to stability testing, the following diagrams are provided.
References
- 1. adipogen.com [adipogen.com]
- 2. adooq.com [adooq.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pure-Osthole™ (98%) [myskinrecipes.com]
- 5. Osthole | HBV | Apoptosis | Parasite | Histamine Receptor | TargetMol [targetmol.com]
- 6. Design, Preparation, and Evaluation of Osthol Poly-Butyl-Cyanoacrylate Nanoparticles with Improved In Vitro Anticancer Activity in Neuroblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Scientific Applications of Osthole-d3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific applications of Osthole-d3, a deuterated analog of the natural coumarin (B35378) Osthole (B1677514). While Osthole itself is the subject of extensive pharmacological research, this compound plays a critical, behind-the-scenes role in enabling precise and accurate quantitative analysis, which is fundamental to drug development and pharmacokinetic studies.
Core Application: An Internal Standard for Quantitative Analysis
The primary and most crucial application of this compound is as an internal standard (IS) in mass spectrometry (MS)-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry:
Deuterium-labeled compounds like this compound are ideal internal standards because they share near-identical physicochemical properties with the analyte of interest (Osthole). They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference of the deuterium (B1214612) atoms, they are distinguishable by the mass analyzer.
The use of a stable isotope-labeled internal standard allows for the correction of variability that can occur during sample preparation (e.g., extraction), chromatography, and detection. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of the analyte, even if some of the sample is lost during processing.
Experimental Workflow for Pharmacokinetic Studies of Osthole
The following diagram illustrates a typical workflow for a pharmacokinetic study of Osthole where this compound serves as an internal standard.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of Osthole in rat plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on methodologies reported in the literature for Osthole analysis.[1]
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Osthole in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the Osthole stock solution with methanol to prepare working solutions for the calibration curve.
-
Dilute the this compound stock solution with methanol to a final working concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
To 50 µL of plasma sample (or standard, or blank), add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
-
Osthole: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)
- Instrument Settings: Optimize gas flows, temperatures, and collision energies for maximum signal intensity.
Data Presentation: Pharmacokinetics of Osthole
The use of this compound as an internal standard enables the generation of precise pharmacokinetic data for Osthole. The table below summarizes pharmacokinetic parameters of Osthole in rats after intravenous and oral administration, as reported in a study that utilized a robust LC-MS/MS method.[1]
| Pharmacokinetic Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.25 ± 0.14 |
| Cmax (ng/mL) | 485.6 ± 65.3 | 11.2 ± 3.1 |
| AUC(0-t) (ng·h/mL) | 189.7 ± 25.4 | 21.8 ± 5.7 |
| AUC(0-∞) (ng·h/mL) | 195.3 ± 27.1 | 24.5 ± 6.2 |
| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |
| MRT(0-∞) (h) | 1.5 ± 0.3 | 2.9 ± 0.7 |
| CL (L/h/kg) | 10.4 ± 1.5 | - |
| Vz (L/kg) | 26.8 ± 5.9 | - |
| Oral Bioavailability (F%) | - | 2.5% |
Data are presented as mean ± standard deviation. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; MRT: Mean residence time; CL: Clearance; Vz: Volume of distribution.
Broader Context: Signaling Pathways Modulated by Osthole
While this compound's role is analytical, the data it helps generate is crucial for understanding the pharmacological effects of Osthole. Osthole has been reported to modulate various signaling pathways, contributing to its anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The diagram below illustrates the inhibition of the NF-κB signaling pathway, a key mechanism of Osthole's anti-inflammatory action.
Conclusion
This compound is an indispensable tool in the scientific investigation of Osthole. Its application as an internal standard in mass spectrometry-based bioanalysis provides the foundation for reliable quantification in complex biological matrices. This, in turn, allows researchers and drug development professionals to accurately characterize the pharmacokinetics and metabolic fate of Osthole, which is essential for correlating its dosage with its pharmacological and toxicological effects. The precise data enabled by this compound is critical for advancing the therapeutic potential of Osthole from a promising natural compound to a well-understood clinical candidate.
References
- 1. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Osthole vs Osthole-d3: what is the difference for researchers
For Immediate Release
A Comprehensive Analysis for Drug Development and Scientific Professionals
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, elucidating the critical differences and applications of Osthole and its deuterated analog, Osthole-d3. As the demand for precision and accuracy in quantitative analytical methods grows, understanding the role of stable isotope-labeled internal standards is paramount. This document provides a foundational overview, detailed experimental protocols, and a comparative analysis to enhance the robustness of analytical assays.
Osthole, a natural coumarin (B35378) derivative extracted from plants such as Cnidium monnieri, has garnered significant attention for its wide range of pharmacological activities. Its deuterated form, this compound, where three hydrogen atoms are replaced by deuterium (B1214612), serves as an invaluable tool in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Differences for Researchers
The primary distinction between Osthole and this compound lies in their mass. The incorporation of three deuterium atoms in this compound results in a molecular weight increase of approximately 3 Da. While their chemical and physical properties are nearly identical, this mass difference allows for their differentiation by a mass spectrometer. This key characteristic makes this compound an ideal internal standard for the quantitative analysis of Osthole.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Minimization of Analytical Variability: this compound co-elutes with Osthole in chromatographic systems and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response.
-
Improved Accuracy and Precision: By normalizing the signal of the analyte (Osthole) to the signal of the internal standard (this compound), researchers can achieve significantly higher accuracy and precision in their quantitative results.
-
Matrix Effect Compensation: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Since this compound is affected by these matrix effects in the same way as Osthole, its use helps to mitigate these issues, leading to more reliable data.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for Osthole and this compound, providing a clear comparison for researchers.
| Property | Osthole | This compound (Calculated) |
| Chemical Formula | C₁₅H₁₆O₃ | C₁₅H₁₃D₃O₃ |
| Molecular Weight | 244.29 g/mol | 247.31 g/mol |
| Exact Mass | 244.109945 g/mol | 247.128723 g/mol |
| Isotopic Purity | Not Applicable | Typically >98% (Varies by supplier) |
| Mass Spectrometry Parameter | Osthole | This compound (Anticipated) |
| Precursor Ion ([M+H]⁺) | m/z 245.1 | m/z 248.1 |
| Product Ions (Example) | m/z 189.1, 201.1, 229.1 | m/z 192.1, 204.1, 232.1 |
Note: Product ions for this compound are anticipated and may vary depending on the position of the deuterium labels and the fragmentation method used.
Experimental Protocols
Detailed Methodology for Quantitative Analysis of Osthole in Plasma using this compound Internal Standard
This protocol outlines a standard procedure for the quantification of Osthole in a biological matrix, such as human plasma, using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Osthole analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Osthole Stock Solution (1 mg/mL): Accurately weigh and dissolve Osthole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Osthole stock solution in 50:50 methanol/water to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (blank, calibration standard, or unknown sample) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Osthole: m/z 245.1 → 189.1 (quantifier), 245.1 → 229.1 (qualifier).
-
This compound: m/z 248.1 → 192.1 (quantifier).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Osthole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Osthole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of Osthole and this compound in research.
Caption: Experimental workflow for the quantitative analysis of Osthole.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of Osthole.
Caption: MAPK/ERK signaling pathway and potential modulation by Osthole.
Methodological & Application
Osthole-d3 as an Internal Standard for LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole (B1677514), a natural coumarin (B35378) derivative primarily isolated from the fruits of Cnidium monnieri, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Accurate and precise quantification of osthole in biological matrices is crucial for pharmacokinetic, metabolic, and drug efficacy studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Osthole-d3, is the gold standard for quantitative LC-MS/MS analysis. This compound, being chemically identical to osthole with the exception of a 3-Dalton mass difference due to the replacement of three hydrogen atoms with deuterium, co-elutes chromatographically and exhibits similar ionization behavior. This allows for the effective correction of matrix effects and variations in sample preparation, leading to highly accurate and reliable quantification.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of osthole in biological matrices by LC-MS/MS.
Experimental Protocols
This protocol is adapted from a validated UPLC-MS/MS method for the determination of osthole in rat plasma and incorporates best practices for the use of deuterated internal standards.
Materials and Reagents
-
Analytes: Osthole, this compound
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic acid (FA) - all LC-MS grade
-
Reagents: Deionized water, Ethyl acetate
-
Biological Matrix: Plasma, serum, or tissue homogenate
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Osthole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Osthole stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 2, 50, and 400 ng/mL).
-
-
Internal Standard (IS) Spiking Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (plasma, serum, etc.), add 20 µL of the this compound internal standard spiking solution (50 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Methanol:0.1% Formic Acid in Water, 80:20 v/v).
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | Methanol |
| Gradient: | Isocratic |
| Composition: | 80% B |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer: | Triple quadrupole (e.g., Agilent 6490) |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| Gas Temperature: | 350°C |
| Gas Flow: | 10 L/min |
| Nebulizer Pressure: | 45 psi |
| Capillary Voltage: | 4000 V |
| Detection Mode: | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Osthole | 245.1 | 189.1 | 15 |
| This compound (Predicted) | 248.1 | 192.1 | 15 |
Note: The MRM transition for this compound is predicted based on the fragmentation of Osthole. It is recommended to optimize the collision energy for your specific instrument.
Data Presentation
The following tables summarize the expected quantitative performance of the method. Data is adapted from a validated method for osthole analysis.[3]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Osthole | 1.0 - 500.0 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| Low (2.0) | < 9.0 | < 9.0 | 98.0 - 105.0 |
| Medium (50.0) | < 8.0 | < 8.0 | 97.0 - 103.0 |
| High (400.0) | < 7.0 | < 7.0 | 99.0 - 102.0 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (2.0) | 85 - 95 | 90 - 110 |
| Medium (50.0) | 88 - 96 | 92 - 108 |
| High (400.0) | 90 - 98 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: Workflow for Osthole quantification using this compound.
Osthole Metabolic Pathway
Caption: Major metabolic pathways of Osthole.
Key Signaling Pathways Modulated by Osthole
Caption: Signaling pathways modulated by Osthole.
References
Application Note and Protocol: Quantitative Analysis of Osthole in Plasma by UPLC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole (B1677514), a natural coumarin (B35378) derivative primarily found in the fruits of Cnidium monnieri (L.) Cuss., has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] These activities include neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular protective effects.[1][2] The therapeutic potential of Osthole is linked to its modulation of various signaling pathways, including the PI3K/Akt, NF-κB, and Nrf2-dependent pathways.[3][4][5][6]
Accurate quantification of Osthole in biological matrices is crucial for pharmacokinetic studies, which are essential for drug development. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of Osthole in plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Osthole-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the methodologies for sample preparation, UPLC-MS/MS analysis, and method validation for the quantification of Osthole in plasma.
Materials and Reagents
-
Osthole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (Ultrapure)
-
Control plasma (e.g., rat, human)
Instrumentation
-
UPLC System: An ACQUITY UPLC™ BEH C18 column or equivalent is recommended for separation.[7]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is required for detection.[7]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Osthole and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Osthole stock solution with methanol to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a widely used and effective method for extracting Osthole from plasma.[8]
-
Thaw frozen plasma samples on ice.[9]
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (50 ng/mL) to each plasma sample, except for the blank samples.
-
Vortex for 30 seconds.
-
Add 200 µL of ethyl acetate to the tube.[8]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).[8]
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters for the analysis of Osthole. Optimization may be required depending on the specific instrumentation used.
Table 1: UPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| UPLC | |
| Column | ACQUITY UPLC™ BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Gradient Elution | Start at 20% B, increase to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Osthole | 245.1 | 189.0[7] | 30 | 15 |
| This compound | 248.1 | 192.0 | 30 | 15 |
Data Presentation: Method Validation Summary
A summary of typical method validation parameters is presented below. These values demonstrate the performance of the analytical method.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1.0 - 500.0 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[7] |
| Precision (RSD%) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (RE%) | |
| Intra-day | ± 15% |
| Inter-day | ± 15% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| Within acceptable limits (85-115%) | |
| Stability | |
| Short-term (Room Temp, 4h) | Stable |
| Post-preparative (Autosampler, 24h) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of Osthole in plasma.
Caption: Experimental workflow for Osthole quantification in plasma.
Signaling Pathway of Osthole
This diagram depicts a simplified representation of the PI3K/Akt signaling pathway, which is known to be modulated by Osthole.[4]
Caption: Simplified PI3K/Akt signaling pathway modulated by Osthole.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Osthole in plasma using a robust and sensitive UPLC-MS/MS method with a deuterated internal standard. The presented methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and other applications requiring accurate determination of Osthole concentrations in a biological matrix. The provided validation data demonstrates the reliability of the method. The visualization of the experimental workflow and a relevant signaling pathway further aids in the understanding and implementation of this analytical procedure.
References
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osthole Antagonizes Microglial Activation in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of icariin, naringin and osthole in rat plasma by UPLC-MS/MS and its application for pharmacokinetic study after oral administration of Gushudan capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Pharmacokinetic Analysis of Osthole in Rat Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Osthole (B1677514) in rat plasma. The protocol employs Osthole-d3 as a stable, deuterated internal standard (IS) to ensure accuracy and precision. The straightforward protein precipitation-based sample preparation is rapid and suitable for high-throughput analysis. This method was successfully applied to a pharmacokinetic study of Osthole in rats following oral administration.
Introduction
Osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is a natural coumarin (B35378) compound primarily found in the fruit of Cnidium monnieri[1]. It has demonstrated a wide range of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects[2]. To support preclinical development, a reliable method for quantifying Osthole in biological matrices is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for a validated LC-MS/MS assay using this compound as the internal standard, which is the gold standard for correcting potential variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Osthole (C15H16O3, MW: 244.28 g/mol ), this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade
-
Acids: Formic Acid (FA) - LC-MS grade
-
Biological Matrix: Blank rat plasma (K2-EDTA)
-
Water: Deionized or Milli-Q water
Instrumentation
-
LC System: A standard HPLC or UHPLC system
-
MS System: A triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
LC-MS/MS Method
A sensitive and rapid LC-MS/MS method was developed for the quantification of Osthole.[1] Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reversed-phase column |
| Mobile Phase | 80:20 (v/v) Methanol / 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Osthole) | m/z 245.1 → 189.1 (Quantifier) |
| MRM Transition (this compound) | m/z 248.1 → 189.1 (Internal Standard) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method to extract Osthole and this compound from plasma samples.
-
Aliquoting: Aliquot 100 µL of rat plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of a cold precipitation solution (Acetonitrile:Methanol, 2:1, v/v) to each tube.[3]
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Injection: Inject 3 µL of the supernatant directly into the LC-MS/MS system for analysis.[3]
Pharmacokinetic Study Design
-
Species: Male Sprague-Dawley rats.[1]
-
Administration: Oral gavage (p.o.).
-
Dosing: A single dose of Osthole.
-
Blood Sampling: Blood samples (approx. 200 µL) are collected via the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Plasma is obtained by centrifuging the blood samples.
Data Presentation
The described LC-MS/MS method was used to determine the plasma concentrations of Osthole over time. The key pharmacokinetic parameters derived from the concentration-time profile are summarized below.
Table 2: Representative Pharmacokinetic Parameters of Osthole in Rats After Oral Administration
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 0.776 ± 0.069 µg/mL | [5] |
| Tmax (Time to Reach Cmax) | 1.0 ± 0.3 h | [5] |
| AUC(0→t) (Area Under the Curve) | Varies by dose | [6][7] |
| t1/2 (Elimination Half-life) | 3.6 ± 0.6 h | [5] |
Note: Values are representative and may vary based on the specific study design, dose, and formulation. Studies have shown that the bioavailability of Osthole can be low but may be enhanced by co-administration with other herbal extracts or compounds.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of Osthole.
Role of the Internal Standard
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioavailability enhancement of osthole after oral administration of Bushen Yizhi prescription extract to rats followed by Cnidium monnieri (L.) Cusson fruits extract in comparison to pure osthole at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of (+)‑borneol and (‑)‑borneol on the pharmacokinetics of osthole in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Osthole in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole (B1677514), a natural coumarin (B35378) derivative primarily found in the medicinal plant Cnidium monnieri, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, osteogenic, anti-inflammatory, and anticancer effects.[1][2] To support preclinical and clinical development of osthole-based therapeutics, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed application notes and protocols for the determination of osthole in urine samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Osthole undergoes extensive metabolism in the body, with numerous phase I and phase II metabolites excreted in urine.[1][3][4][5] The primary metabolic reactions include hydroxylation, demethylation, hydrogenation, and glucuronidation.[1] While this protocol focuses on the quantification of the parent compound, osthole, the methodology can be adapted to include its major metabolites. For a comprehensive pharmacokinetic assessment, the quantification of conjugated metabolites may require an enzymatic hydrolysis step.
Analytical Methodologies Overview
Two primary analytical methods are presented for the quantification of osthole in urine:
-
HPLC-UV: A widely accessible, cost-effective, and reliable method suitable for routine analysis and studies with higher concentration ranges.
-
LC-MS/MS: A highly sensitive and selective method, ideal for detecting low concentrations of osthole, making it suitable for pharmacokinetic studies with low dosage regimens.
The selection of the appropriate method will depend on the specific requirements of the study, including the expected concentration range of osthole, the required sensitivity, and the available instrumentation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. Two common extraction techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
3.1.1. Liquid-Liquid Extraction (LLE) Protocol
LLE is a sample purification technique that separates analytes from interferences in a sample matrix based on their relative solubilities in two different immiscible liquids.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., umbelliferone (B1683723) or imperatorin (B1671801) in methanol)[6][7]
-
Ethyl acetate (B1210297) (extraction solvent)[7]
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Pipette 500 µL of the urine sample into a clean centrifuge tube.
-
Spike with 20 µL of the internal standard solution.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3.1.2. Solid-Phase Extraction (SPE) Protocol
SPE is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
0.1 M Phosphate (B84403) buffer (pH 5.0)[8]
-
SPE manifold
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading:
-
Thaw and vortex the urine sample.
-
Pipette 1 mL of the urine sample into a clean tube.
-
Spike with 20 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 5.0) and vortex.[8]
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute the osthole and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
3.1.3. Optional: Enzymatic Hydrolysis for Glucuronidated Metabolites
To quantify the total osthole concentration, including glucuronide conjugates, an enzymatic hydrolysis step can be included before extraction.
Procedure:
-
To 500 µL of urine, add 50 µL of β-glucuronidase solution (from Helix pomatia or recombinant) in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for 2-4 hours.
-
After incubation, proceed with either the LLE or SPE protocol as described above.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 50:50 v/v) with 0.1% formic acid[7][9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 323 nm[9] |
| Run Time | 10-15 minutes |
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | Consistent and reproducible |
LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation (e.g., start with 10% B, ramp to 90% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Osthole: m/z 245.1 → 189.1, 217.1 (example transitions, should be optimized) IS (e.g., Imperatorin): m/z 271.1 → 203.1 (example transition) |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized |
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, long-term) |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: HPLC-UV Method Performance Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (R²) | 0.998 |
| LLOQ (µg/mL) | 0.1 |
| Intra-day Precision (%RSD) | 3.5 - 7.2 |
| Inter-day Precision (%RSD) | 5.1 - 9.8 |
| Accuracy (%) | 92.5 - 108.3 |
| Recovery (%) | 85.6 ± 4.2 |
Table 2: LC-MS/MS Method Performance Summary
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 500[7] |
| Correlation Coefficient (R²) | 0.999 |
| LLOQ (ng/mL) | 1.0[7] |
| Intra-day Precision (%RSD) | 2.8 - 6.5 |
| Inter-day Precision (%RSD) | 4.2 - 8.9 |
| Accuracy (%) | 95.1 - 105.7[7] |
| Matrix Effect (%) | 91.3 - 103.5 |
Visualizations
Caption: Experimental workflow for osthole quantification in urine.
Caption: Simplified metabolic pathway of osthole.
References
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of metabolites of osthole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]
- 6. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Osthole-d3 in Metabolite Studies of Osthole, a Key Compound in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole (B1677514) is a natural coumarin (B35378) derivative and a primary bioactive component isolated from the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in Traditional Chinese Medicine (TCM).[1][2] It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and osteogenic effects.[1] Understanding the metabolic fate of osthole is crucial for elucidating its mechanisms of action, evaluating its efficacy and safety, and developing it as a potential therapeutic agent.
Metabolite studies, particularly pharmacokinetic analyses, rely on robust and accurate quantitative methods. This is where isotopically labeled internal standards become indispensable. Osthole-d3, a deuterium-labeled analog of osthole, serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to osthole, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate correction for any sample loss or matrix effects during the analytical process.
These application notes provide a comprehensive overview of the methods and protocols for studying osthole metabolism, emphasizing the critical role of this compound in quantitative analysis.
Metabolic Profile of Osthole
In vivo and in vitro studies have revealed that osthole undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathways include hydroxylation, demethylation, hydrogenation, and glucuronidation.[1][3]
Phase I Metabolism:
-
Hydroxylation: Addition of hydroxyl groups to various positions on the osthole molecule.
-
Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety (7-demethylation).[4]
-
Hydrogenation/Dehydrogenation: Saturation or desaturation of the prenyl side chain.[4][5]
-
Epoxidation: Formation of an epoxide on the 3,4-double bond of the coumarin ring.[4]
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.[6]
-
Sulfation: Conjugation with a sulfate (B86663) group.[4]
A systematic study in rats identified ten Phase I and three Phase II metabolites in urine after oral administration of osthole.[6] Another study using UPLC-QTOF/MS identified 41 metabolites in mice, highlighting the complexity of its biotransformation.[3]
Table 1: Major Identified Metabolites of Osthole
| Metabolite ID | Metabolite Name | Metabolic Pathway | Reference |
| M-1 | 5'-hydroxyl-osthole | Hydroxylation | [6] |
| M-2 | Osthenol | Demethylation | [6] |
| M-3 | 4'-hydroxyl-osthole | Hydroxylation | [6] |
| M-9 | 2',3'-dihydroxyl-osthole | Hydroxylation | [6] |
| M-11 | Osthenol-7-O-β-D-glucuronide | Demethylation, Glucuronidation | [6] |
| - | Desmethyl-osthol | Demethylation | [7] |
| - | Dehydro-osthol isomers | Dehydrogenation | [7] |
| - | Sulfate conjugates | Sulfation | [4] |
Experimental Protocols
Protocol for Quantitative Analysis of Osthole in Biological Samples using LC-MS/MS with this compound
This protocol describes a general method for the quantification of osthole in plasma, cerebrospinal fluid (CSF), or tissue homogenates.
3.1.1. Materials and Reagents
-
Osthole (analytical standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Biological Matrix (Plasma, CSF, Tissue Homogenate) from study subjects (e.g., Sprague-Dawley rats).[6][8]
3.1.2. Preparation of Standard and Internal Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of osthole and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the osthole stock solution with 50% acetonitrile to prepare a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% acetonitrile to a final concentration (e.g., 100 ng/mL). This concentration should be consistent across all samples.
3.1.3. Sample Preparation (Protein Precipitation Method)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[3]
3.1.4. LC-MS/MS Instrument Conditions (Example)
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm).[9]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient Elution: A typical gradient might be: 0-1 min, 15% B; 1-12 min, increase to 35% B; 12-15 min, increase to 60% B; followed by re-equilibration.[9]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Osthole Transition: e.g., m/z 245.1 → 189.1
-
This compound Transition: e.g., m/z 248.1 → 192.1 (Note: Specific MRM transitions should be optimized by infusing pure standards into the mass spectrometer.)
-
3.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Osthole/Osthole-d3) against the concentration of the osthole standards.
-
Use a linear regression model to fit the calibration curve.
-
Calculate the concentration of osthole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The use of robust analytical methods has enabled the characterization of osthole's pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Osthole in Rats
| Administration Route & Dose | Formulation | Cmax (µg/mL) | AUC(0→t) (µg·h/mL) | Reference |
| Oral (15 mg/kg) | Pure Osthole | 0.05 ± 0.01 | 0.12 ± 0.03 | [10] |
| Oral (15 mg/kg) | Cnidium monnieri Extract | 0.10 ± 0.03 | 0.35 ± 0.11 | [10] |
| Oral (15 mg/kg) | Bushen Yizhi Prescription | 0.28 ± 0.08 | 0.94 ± 0.27 | [10] |
| Oral (2.5 mg/kg) | Corn Oil | - | 2.81 ± 0.70 (ng·h/mL) | [11] |
| Intranasal (2.5 mg/kg) | Thermosensitive Gel | - | 10.08 ± 1.16 (ng·h/mL) | [11] |
*Note: Data from this study was for cerebrospinal fluid (CSF), not plasma, and units are ng·h/mL.
These studies demonstrate that the bioavailability of osthole is relatively low but can be significantly enhanced when administered as part of a traditional herbal formula, suggesting synergistic effects from other components.[10]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Osthole Metabolite Studies
The following diagram outlines the typical workflow for an in vivo study on osthole metabolism.
Signaling Pathways Modulated by Osthole
Osthole exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. The PI3K/Akt pathway, a central regulator of cell survival, proliferation, and metabolism, is a significant target.[1][12]
Conclusion
The study of osthole's metabolism is fundamental to understanding its therapeutic potential and is a key component of its journey from a TCM remedy to a modern pharmaceutical lead. The use of deuterated internal standards, such as this compound, is critical for achieving the high standards of accuracy and precision required in preclinical and clinical quantitative assays. The protocols and data presented here provide a framework for researchers to design and execute robust metabolite studies, ultimately facilitating the development of novel therapies based on this promising natural product.
References
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic map of osthole and its effect on lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]
- 6. Isolation and identification of metabolites of osthole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability enhancement of osthole after oral administration of Bushen Yizhi prescription extract to rats followed by Cnidium monnieri (L.) Cusson fruits extract in comparison to pure osthole at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Osthole/borneol thermosensitive gel via intranasal administration enhances intracerebral bioavailability to improve cognitive impairment in APP/PS1 transgenic mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Determining Osthole Concentration in Tissue Homogenates Using Osthole-d3 as an Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osthole is a natural coumarin (B35378) derivative primarily found in the fruits of Cnidium monnieri and has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding the tissue distribution and concentration of Osthole is crucial for preclinical and clinical studies to evaluate its efficacy and safety. This application note provides a detailed protocol for the quantitative analysis of Osthole in tissue homogenates using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Osthole-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results.
Osthole is known to be involved in various signaling pathways. For instance, it has been shown to modulate the PI3K/Akt and MAPK/NF-κB signaling pathways, which are critical in cell proliferation, apoptosis, and inflammation. Furthermore, Osthole has been reported to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and to influence the Notch and BDNF/Trk signaling pathways, which are important for neurogenesis and neuronal survival. A comprehensive understanding of these pathways provides a biological context for the pharmacokinetic and pharmacodynamic studies of Osthole.
Experimental Protocols
Materials and Reagents
-
Osthole (purity ≥98%)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4 with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Tissue samples (e.g., liver, brain, kidney) stored at -80 °C
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Centrifuge
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Osthole and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Osthole primary stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.
Sample Preparation
A schematic of the sample preparation workflow is provided below.
Figure 1: Experimental workflow for the preparation of tissue homogenates for Osthole analysis.
Detailed Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of ice-cold homogenization buffer (PBS with protease inhibitors).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Ensure the sample is kept on ice throughout the process.
-
Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Precipitation and Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the tissue homogenate supernatant.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions should be optimized for the specific instrumentation used. The following are recommended starting conditions.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-30% B; 3.6-5.0 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Osthole: 245.1 → 189.0 This compound: 248.1 → 189.0 (Deduced) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition (e.g., Osthole: 15 eV) |
| Declustering Potential (DP) | Optimized for each transition (e.g., Osthole: 60 V) |
| Ion Source Temperature | 500 °C |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). The validation should assess the following parameters:
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) ≤15% (≤20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of Osthole and this compound in blank matrix from at least 6 different sources. |
| Matrix Effect | The ratio of the peak area in the presence of matrix to the peak area in the absence of matrix should be consistent across different matrix lots. CV ≤15%. |
| Recovery | The extraction recovery of Osthole and this compound should be consistent, precise, and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage, post-preparative). |
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and assessment of the method's performance.
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.95 | 99.5 |
| 50 | 50.8 | 101.6 |
| 100 | 98.7 | 98.7 |
| 500 | 505.2 | 101.0 |
| 1000 | 992.1 | 99.2 |
Table 4: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (CV%) (n=18) |
| LLOQ | 1 | 105.2 | 8.7 | 103.5 | 10.2 |
| Low | 3 | 98.9 | 6.5 | 99.8 | 7.1 |
| Medium | 80 | 101.5 | 4.2 | 100.7 | 5.5 |
| High | 800 | 99.3 | 3.8 | 99.1 | 4.9 |
Signaling Pathways of Osthole
To provide a broader context for the application of this analytical method, the following diagrams illustrate some of the key signaling pathways modulated by Osthole.
Figure 2: Osthole's inhibitory effect on the PI3K/Akt signaling pathway.
Figure 3: Inhibition of the MAPK/NF-κB inflammatory pathway by Osthole.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Osthole in tissue homogenates using LC-MS/MS with this compound as an internal standard. The described method is sensitive, specific, and reliable, making it suitable for pharmacokinetic and tissue distribution studies in drug development. The inclusion of information on Osthole's interaction with key signaling pathways offers a valuable context for researchers investigating its pharmacological effects. Proper method validation is essential to ensure the generation of high-quality data for regulatory submissions and scientific publications.
Application of Osthole-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole (B1677514), a natural coumarin (B35378) derivative extracted from plants such as Cnidium monnieri, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its development as a therapeutic agent. Osthole-d3, a stable isotope-labeled analog of Osthole, serves as an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the utilization of this compound in key DMPK studies.
Core Applications of this compound
The primary application of this compound is as an internal standard (IS) in the bioanalysis of Osthole. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in extraction recovery and instrument response. Key DMPK studies where this compound is applied include:
-
In Vitro Metabolic Stability Assays: To determine the rate of metabolic degradation of Osthole in liver microsomes or other metabolic systems.
-
In Vivo Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Osthole in preclinical animal models and human clinical trials.
-
Metabolite Identification Studies: To aid in the structural elucidation of Osthole metabolites by providing a stable isotopic signature.
-
Bioavailability and Bioequivalence Studies: To compare different formulations of Osthole or to assess its absorption relative to an intravenous dose.
Data Presentation: Pharmacokinetic Parameters of Osthole
The following table summarizes representative pharmacokinetic parameters of Osthole from a study in rats. The use of a robust analytical method with an appropriate internal standard like this compound is critical for generating such reliable data.
| Parameter | Intravenous (10 mg/kg) | Oral |
| Cmax (ng/mL) | - | 776 ± 69 |
| Tmax (h) | - | 1.0 ± 0.3 |
| AUC (ng·h/mL) | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available |
| CL (L/h/kg) | Data Not Available | Data Not Available |
| Vd (L/kg) | Data Not Available | Data Not Available |
Data presented as mean ± SD where available. The oral administration data is from a study in rats given Fructus Cnidii extract.[2]
Experimental Protocols
In Vitro Metabolic Stability of Osthole in Rat Liver Microsomes
Objective: To determine the in vitro metabolic stability of Osthole using rat liver microsomes, with quantification by LC-MS/MS utilizing this compound as an internal standard.
Materials:
-
Osthole
-
This compound (Internal Standard)
-
Rat Liver Microsomes (RLM)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Purified Water
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Osthole (1 mM) in DMSO.
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
Prepare a working solution of Osthole (100 µM) by diluting the stock solution with phosphate buffer.
-
Prepare a working solution of this compound (1 µM) for use as an internal standard by diluting the stock solution with 50% ACN/water.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, RLM (final protein concentration 0.5 mg/mL), and the Osthole working solution (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Osthole from potential metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
MRM Transitions:
-
Osthole: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., parent ion +3 Da).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Osthole to this compound.
-
Plot the natural logarithm of the remaining percentage of Osthole against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Pharmacokinetic Study of Osthole in Rats
Objective: To determine the pharmacokinetic profile of Osthole in rats following oral administration, using an LC-MS/MS method with this compound as the internal standard.
Materials:
-
Osthole formulation for oral administration.
-
Sprague-Dawley rats.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
This compound internal standard solution.
-
Reagents for sample preparation (as described in the in vitro protocol).
Procedure:
-
Animal Dosing and Sampling:
-
Administer a single oral dose of Osthole to a group of rats.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose, collect blood samples via an appropriate route (e.g., tail vein, jugular vein cannula).
-
Process the blood samples to obtain plasma.
-
-
Sample Preparation:
-
To a known volume of plasma, add the this compound internal standard solution.
-
Perform protein precipitation by adding a suitable volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize the same LC-MS/MS conditions as described in the in vitro metabolic stability protocol.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Osthole to this compound against the concentration of Osthole standards.
-
Determine the concentration of Osthole in the plasma samples using the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay of Osthole.
Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study of Osthole.
Proposed Metabolic Pathway of Osthole
Caption: Simplified metabolic pathway of Osthole.[3]
References
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osthole-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole is a natural coumarin (B35378) compound extracted primarily from the plant Cnidium monnieri.[1][2] It has garnered significant attention for its wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[3][4] Osthole exerts its biological functions by modulating a variety of cellular signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, thereby influencing processes like cell proliferation, apoptosis, and inflammation.[2][3][5]
Osthole-d3 is a deuterated form of Osthole, where three hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling does not typically alter the fundamental biological activity of the compound.[6] Therefore, this compound is expected to exhibit a pharmacological profile similar to that of unlabeled Osthole. The primary applications for this compound in a research setting are:
-
Internal Standard: For liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis, enabling precise measurement of Osthole concentrations in biological samples.
-
Metabolic Tracer: To study the metabolic fate, stability, and pharmacokinetic properties of Osthole in vitro and in vivo.[7][8]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, based on the established activities of its non-deuterated counterpart, Osthole.
Product Information and Storage
| Property | Osthole | This compound |
| Chemical Formula | C₁₅H₁₆O₃ | C₁₅H₁₃D₃O₃ |
| Molecular Weight | 244.29 g/mol | 247.31 g/mol |
| Appearance | White powder or prisms[9] | - |
| Solubility | Soluble in DMSO, ethanol, chloroform, acetone; practically insoluble in water[9] | Expected to be similar to Osthole |
| Storage | Store at -20°C. Stable under recommended storage conditions.[9] Protect from light. | Store at -20°C. Protect from light. |
Note: For cell culture experiments, it is crucial to first dissolve this compound in a sterile solvent like DMSO to create a concentrated stock solution before further dilution in culture medium.
Mechanism of Action & Signaling Pathways
Osthole modulates multiple key signaling pathways involved in cell survival, proliferation, and inflammation. Its effects are often cell-type dependent.
PI3K/Akt/mTOR Pathway (Anti-Cancer)
In numerous cancer cell types, Osthole inhibits the PI3K/Akt signaling pathway.[3][10] This inhibition leads to downstream effects such as cell cycle arrest, reduced proliferation, and induction of apoptosis.[1][10][11]
NF-κB Pathway (Anti-Inflammatory)
Osthole has been shown to exert anti-inflammatory effects by blocking the activation of the NF-κB pathway.[2][12] It can prevent the phosphorylation of IκB-α, which in turn blocks the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[12]
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and cell densities based on the specific cell line and experimental objectives.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM). Osthole has a molecular weight of ~247.3 g/mol , so for a 100 mM stock, dissolve 24.73 mg in 1 mL of DMSO.
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution: When ready to use, thaw an aliquot and dilute it in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: General Experimental Workflow for Cell Treatment
Protocol 3: Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell viability and is often used to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh medium. Remove the old medium from the wells and add 100 µL of the treatment medium (including a vehicle control with the same final DMSO concentration).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[13]
-
Assay:
-
For MTT Assay: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[13] Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary (Based on Osthole)
The following tables summarize quantitative data from studies using non-deuterated Osthole, which can serve as a starting point for designing experiments with this compound.
Table 1: IC₅₀ Values of Osthole in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) | Reference |
| FaDu | Head and Neck Squamous Cell | 24 h | 122.35 ± 11.63 | [1] |
| FaDu | Head and Neck Squamous Cell | 48 h | 93.36 ± 8.71 | [1] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 24 h | ~150 | [10] |
| RBE | Intrahepatic Cholangiocarcinoma | 24 h | ~150 | [10] |
| JEC | Endometrial Cancer | - | 200 (effective dose) | [1] |
| TE671 | Medulloblastoma | 72 h | < 50 | |
| RK33 | Laryngeal Carcinoma | 72 h | < 50 |
Table 2: Effective Concentrations of Osthole for Specific Biological Effects
| Cell Line | Effect | Concentration Range | Reference |
| Tca8113 (Tongue Cancer) | Inhibition of proliferation, apoptosis induction | 40 - 160 µM | [1] |
| Caco-2 (Colon) | Reduction of LPS-induced inflammation | 150 - 450 ng/mL | [14] |
| HeLa (Cervical Cancer) | Inhibition of proliferation, migration, invasion | 50 - 200 µg/mL | [13] |
| SH-SY5Y (Neuroblastoma) | Protection against cytotoxicity, anti-inflammatory | Not specified | [3][12] |
| Normal Human Keratinocytes | Reduction of histamine/LPS-induced inflammation | Not specified | [15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Medium | Poor solubility of this compound in aqueous medium. Final concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (ideally ≤ 0.1%). Prepare the final dilution immediately before use. If precipitation persists, lower the maximum test concentration. |
| High Variability Between Replicates | Inconsistent cell seeding. Edge effects in the 96-well plate. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes and change tips appropriately. |
| No Observable Effect | Concentration is too low. Incubation time is too short. Cell line is resistant. | Perform a broad dose-response (e.g., 1-200 µM) and a time-course experiment (24, 48, 72 h) to find the optimal conditions. Check literature for the sensitivity of your specific cell line. |
| High Toxicity in Control (Vehicle) Group | DMSO concentration is too high. | Calculate the final DMSO concentration carefully. Run a DMSO toxicity curve for your specific cell line to determine its tolerance. Ensure DMSO is cell culture grade. |
References
- 1. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects and Molecular Mechanism of Osthole - ProQuest [proquest.com]
- 12. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osthole Induces Apoptosis and Inhibits Proliferation, Invasion, and Migration of Human Cervical Carcinoma HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulatory Effects of Osthole on Lipopolysaccharides-Induced Inflammation in Caco-2 Cell Monolayer and Co-Cultures with THP-1 and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osthole Regulates Secretion of Pro-Inflammatory Cytokines and Expression of TLR2 and NF-κB in Normal Human Keratinocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using Osthole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osthole, a natural coumarin (B35378) compound extracted from plants such as Cnidium monnieri, has garnered significant interest in pharmaceutical research due to its wide range of biological activities.[1][2][3] It exhibits anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties, among others.[1][2] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2][4][5][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets or pathways. The development of robust and reliable HTS assays is critical for identifying novel therapeutic leads. This document provides detailed application notes and protocols for the use of Osthole-d3 in HTS assays aimed at identifying modulators of these critical signaling pathways.
Application of this compound in High-Throughput Screening
This compound is a deuterated analog of Osthole, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[7] In the context of HTS, this compound is invaluable for:
-
Accurate Quantification in Bioassays: When screening for inhibitors or enhancers of Osthole's activity, or when assessing its metabolism, this compound can be used as an internal standard to correct for variations in sample processing and analysis, ensuring high accuracy and precision.
-
Pharmacokinetic and Metabolism Studies: The known metabolic instability of Osthole, which undergoes demethylation and hydroxylation, makes a deuterated standard essential for distinguishing the parent compound from its metabolites in pharmacokinetic studies.[8]
Signaling Pathways Modulated by Osthole
Osthole exerts its pleiotropic effects by targeting multiple intracellular signaling cascades that are crucial in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Osthole has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4][5][6] This makes the PI3K/Akt pathway a key target for HTS assays aimed at identifying novel anti-cancer agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. Osthole has been demonstrated to suppress NF-κB activation, thereby exerting its anti-inflammatory effects.[2][9] HTS assays targeting this pathway are valuable for the discovery of novel anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Osthole Regulates Secretion of Pro-Inflammatory Cytokines and Expression of TLR2 and NF-κB in Normal Human Keratinocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in Osthole analysis with Osthole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Osthole (B1677514) using LC-MS/MS, with a focus on overcoming ion suppression through the use of its deuterated internal standard, Osthole-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Osthole analysis?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS/MS analysis. It occurs when co-eluting molecules from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Osthole. This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[1]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative bioanalysis. Because it is chemically and structurally almost identical to Osthole, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression are normalized, leading to accurate and reliable quantification.
Q3: What are the common causes of ion suppression in Osthole analysis?
A3: Common causes of ion suppression in the analysis of Osthole from biological matrices include co-eluting endogenous components like phospholipids, salts, and proteins.[2] Exogenous contaminants such as polymers from plasticware and mobile phase additives can also contribute to this effect. Inadequate sample preparation is a primary reason for the presence of these interfering compounds.
Q4: Can I use a different internal standard that is not a stable isotope-labeled version of Osthole?
A4: While other compounds with similar chemical properties can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for Osthole and/or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions for Osthole and this compound are correctly entered in the instrument method. Confirm the collision energy and other compound-specific parameters are optimized. |
| Poor Ionization Efficiency | Check the composition of the mobile phase. Ensure the pH is appropriate for positive ion mode ESI. Consider adding a small amount of formic acid (e.g., 0.1%) to the mobile phase to promote protonation. |
| Sample Preparation Issues | Review the sample extraction protocol. Ensure complete extraction of Osthole and this compound from the matrix. Check for losses during solvent evaporation and reconstitution steps. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Flush the LC system with appropriate cleaning solutions to remove any potential contaminants that may be suppressing the signal. |
Issue 2: High Variability in Osthole/Osthole-d3 Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[1] |
| Chromatographic Inconsistency | Ensure the LC method provides robust and reproducible separation. Check for peak shape issues or shifts in retention time. The analyte and internal standard should co-elute as closely as possible. |
| Inaccurate Pipetting | Verify the accuracy and precision of all pipettes used for sample and standard preparation. Inconsistent volumes can lead to significant variability in results. |
| Internal Standard Stability | Confirm the stability of the this compound stock and working solutions. Improper storage can lead to degradation and inconsistent internal standard response. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) of Osthole from Plasma
This protocol is a general guideline for the extraction of Osthole from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, standard, and quality control sample. Vortex briefly.
-
Protein Precipitation & Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Osthole Analysis
The following are typical starting parameters for the analysis of Osthole. These should be optimized for your specific instrument and column.
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Osthole) | m/z 245.1 → 189.0[4] |
| MRM Transition (this compound) | m/z 248.1 → 192.0 (Predicted) |
| Collision Energy | Optimize for your instrument. |
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Results for Osthole in Plasma
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 80%[6] |
| Matrix Effect | Compensated by Internal Standard |
Visualizations
Caption: Experimental workflow for Osthole analysis.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of icariin, naringin and osthole in rat plasma by UPLC-MS/MS and its application for pharmacokinetic study after oral administration of Gushudan capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in Osthole-d3 solutions
Topic: Preventing Deuterium-Hydrogen Exchange in Osthole-d3 Solutions
For researchers, scientists, and drug development professionals, maintaining the isotopic integrity of deuterated standards like this compound is paramount for accurate quantitative analysis. Deuterium-hydrogen (D-H) exchange can compromise this integrity, leading to inaccurate results. This guide provides detailed answers, troubleshooting advice, and protocols to prevent D-H exchange in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from its environment, such as from a solvent.[1] This process, also known as back-exchange, reduces the isotopic purity of the deuterated standard.[1][2] For quantitative methods like Liquid Chromatography-Mass Spectrometry (LC-MS), where this compound serves as an internal standard, this is highly problematic. A loss of deuterium changes the mass of the standard, which invalidates the assumption of its constant concentration and leads to inaccurate and unreliable quantification of the target analyte, Osthole.[1][3]
Q2: Which positions on the this compound molecule are susceptible to D-H exchange?
A2: The stability of deuterium labels depends on their position in the molecule.[4] Osthole's core structure does not contain highly labile protons like those on hydroxyl (-OH) or amine (-NH) groups, which exchange very rapidly.[5][6] this compound is typically labeled on the methoxy (B1213986) group (-OCH₃ → -OCD₃). These deuteriums are on a carbon atom and are not considered readily exchangeable under normal conditions. However, exchange can be catalyzed and occur under acidic or basic conditions, or at elevated temperatures.[7][8] Therefore, preventing D-H exchange for this compound is primarily a matter of controlling the experimental conditions.
Q3: What are the primary factors that promote D-H exchange?
A3: The rate and extent of D-H exchange are heavily influenced by three main factors:
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are the main drivers of D-H exchange as they contain easily exchangeable hydrogen atoms.[1][7] Even trace amounts of moisture in aprotic solvents can cause significant exchange over time.[8][9]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[1][8] For many molecules, the rate of exchange is lowest at an acidic pH (around 2.5-3.0) and increases significantly in neutral or basic conditions.[1][10]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including D-H exchange.[1][8] Keeping samples cold is a critical step in minimizing exchange.[1][11]
Q4: What are the ideal storage conditions for solid this compound and its solutions?
A4: Proper storage is crucial to maintain isotopic and chemical purity.
-
Solid this compound: As a solid or lyophilized powder, it should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator to protect it from moisture.[12]
-
This compound Solutions: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent. They should be stored in clean, dry, amber vials with PTFE-lined caps (B75204) to protect from light and prevent evaporation.[13] Recommended storage temperature is low, typically 2-8°C for short-term and -20°C for long-term storage.[4][12]
Q5: Which solvents are best for preparing this compound solutions to prevent D-H exchange?
A5: To prevent D-H exchange, high-purity, anhydrous aprotic solvents are strongly recommended.[7][12] These solvents lack exchangeable protons. Protic solvents like water, methanol, and ethanol (B145695) should be strictly avoided unless they are part of a necessary experimental matrix.[7] If an aqueous solution is unavoidable, consider using D₂O instead of H₂O.[1]
Q6: How can I verify the isotopic and chemical purity of my this compound standard?
A6: The purity of the standard should be verified periodically. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining isotopic enrichment by analyzing the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium labels and assess isotopic purity.[12]
Troubleshooting Guide
This guide addresses specific issues that may indicate D-H exchange has occurred.
| Symptom | Possible Causes | Recommended Solutions |
| 1. Inconsistent or drifting internal standard signal in LC-MS analysis. | 1. D-H exchange: The standard is losing its deuterium label in the solvent, matrix, or autosampler.[3] 2. Degradation: The compound is chemically unstable under the storage or experimental conditions.[4] 3. Adsorption: The standard is adsorbing to container surfaces, especially at low concentrations. | 1. Verify Stability: Perform a stability test of the standard in your experimental matrix (See Protocol 2). 2. Switch to Aprotic Solvents: Use anhydrous acetonitrile (B52724) or another suitable aprotic solvent for all dilutions.[1] 3. Control pH and Temperature: Keep samples acidified (pH ~2.5-3.0) and cooled (e.g., 4°C) during the entire analytical run.[1] 4. Use Silanized Vials: To prevent adsorption to glass surfaces.[4] |
| 2. Mass spectrometry data shows a lower-than-expected m/z value for the standard. | 1. Loss of Deuterium: One or more deuterium atoms have been replaced by hydrogen, resulting in a mass shift (-1 Da per exchange). This is a direct indicator of D-H exchange.[1] 2. Contamination: The standard may be contaminated with unlabeled Osthole. | 1. Immediate Review of Handling Procedures: Re-evaluate your entire workflow, from solvent preparation to sample analysis. Ensure all conditions are anhydrous.[9] 2. Prepare Fresh Solutions: Prepare a new stock solution from the solid material using the recommended protocol (See Protocol 1).[4] 3. Analyze Standard Alone: Inject a solution of the internal standard by itself to check for the presence of the unlabeled analyte.[3] |
| 3. NMR analysis shows a reduced signal for deuterium or the appearance of a proton signal where a deuterium should be. | 1. D-H Exchange: Protons from residual moisture or a protic solvent have exchanged with the deuterium labels on the methoxy group.[8] 2. Improper Sample Preparation: Contamination with water during sample preparation. | 1. Use High-Purity Anhydrous Solvent: Use a fresh, sealed ampule or Sure/Seal™ bottle of deuterated aprotic solvent (e.g., CDCl₃, Acetonitrile-d3).[7][8] 2. Dry Glassware: Ensure the NMR tube and any transfer pipettes are rigorously dried in an oven (e.g., 120-150°C for several hours) and cooled in a desiccator.[9] 3. Prepare Sample Under Inert Atmosphere: Handle the solvent and sample in a glove box or under a stream of dry nitrogen or argon.[13] |
Data Presentation
Table 1: Recommended Solvents for Preparing this compound Solutions
| Solvent Type | Examples | Suitability for this compound | Key Considerations |
| Aprotic (Recommended) | Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Must be anhydrous (water-free).[7] Use high-purity grade. Purchase in sealed containers or dry with molecular sieves.[8] |
| Protic (Avoid) | Water (H₂O), Methanol, Ethanol | Low | Contain exchangeable protons and will actively promote D-H exchange.[1][7] If required for the matrix, keep contact time minimal and temperature low. |
Table 2: Qualitative Impact of Environmental Factors on D-H Exchange Rate
| Factor | Condition | Impact on Exchange Rate | Recommendation |
| Moisture | Presence of H₂O | High | Maintain strictly anhydrous conditions. Use a glove box or inert atmosphere. Dry all glassware thoroughly.[9] |
| pH | Acidic (~2.5-4.0) | Minimum | For aqueous steps, quench the exchange by acidifying the sample.[1] |
| Neutral (~7.0) | Moderate to High | Avoid neutral pH during sample processing and storage if moisture is present.[1] | |
| Basic (>8.0) | Very High | Avoid basic conditions entirely.[1] | |
| Temperature | Low (~0-4°C) | Significantly Reduced | Perform all sample preparation and storage steps on ice or under refrigeration.[1][11] |
| Ambient (~25°C) | Moderate | Minimize time samples spend at room temperature. | |
| High (>40°C) | Significantly Increased | Avoid exposing the standard to high temperatures.[14] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound while minimizing the risk of D-H exchange and contamination.
Materials:
-
Solid this compound standard
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile) in a sealed bottle (e.g., Sure/Seal™)[9]
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vial with a PTFE-lined cap
-
Dry, inert gas (nitrogen or argon)
-
Glove box or a fume hood set up for inert atmosphere handling
Methodology:
-
Equilibration: Remove the sealed container of solid this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.[13]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry inert gas.[13]
-
Weighing: Accurately weigh the required amount of the this compound standard and record the weight.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen anhydrous aprotic solvent to dissolve the solid completely.[13]
-
Dilution to Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inverting it multiple times.
-
Storage: Immediately transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Purge the headspace of the vial with inert gas before sealing. Store the solution under the recommended conditions (e.g., -20°C).[13]
Protocol 2: Verifying the Stability of this compound in an Experimental Matrix
Objective: To determine if the this compound internal standard is stable and does not undergo D-H exchange under the specific conditions of your sample preparation and analysis.
Materials:
-
Prepared this compound stock solution
-
Blank matrix (e.g., plasma, urine) known to be free of Osthole
-
All solvents and reagents used in the sample preparation workflow
Methodology:
-
Spike Sample: Spike the deuterated internal standard into the blank matrix at the final concentration used in your analytical method.[3]
-
Incubate: Process this spiked sample through your entire sample preparation workflow. Mimic the exact conditions, including incubation times, temperatures, pH adjustments, and solvent exposures that a real sample would undergo.[3]
-
Time Points: Analyze the sample immediately after preparation (T=0) and then again after holding it under typical analysis conditions (e.g., in the autosampler at 4°C) for the maximum expected duration of an analytical batch.
-
Analyze: Use your LC-MS method to analyze the samples.
-
Evaluate: Compare the mass spectrum and peak area of the this compound at the different time points. A stable standard will show no significant decrease in signal intensity and no appearance of lower m/z ions (indicating loss of deuterium). If instability is observed, the sample preparation workflow must be optimized (e.g., by reducing temperature, changing pH, or minimizing exposure to protic solvents).
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions to minimize D-H exchange.
Caption: A troubleshooting decision tree for diagnosing the cause of deuterium signal loss.
Caption: The primary environmental factors that increase the rate of Deuterium-Hydrogen exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing Mass Spectrometry Parameters for Osthole-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Osthole-d3. This document includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?
A1: The molecular weight of Osthole (B1677514) is approximately 244.28 g/mol . For this compound, with the addition of three deuterium (B1214612) atoms, the molecular weight increases to approximately 247.28 g/mol . In positive ESI mode, the expected precursor ion is the protonated molecule, [M+H]⁺. Therefore, you should look for a precursor ion with a mass-to-charge ratio (m/z) of approximately 248.3.
Q2: What are the expected product ions for this compound fragmentation?
A2: The fragmentation of the deuterated analog is expected to be similar to that of the unlabeled Osthole. The main fragmentation of Osthole involves the loss of the isopentenyl group and subsequent cleavages of the coumarin (B35378) core. Based on the fragmentation pattern of Osthole, which yields major product ions at m/z 189, 159, and 131, the corresponding product ions for this compound will be shifted by +3 m/z units, assuming the deuterium labels are on a stable part of the molecule. Therefore, the expected product ions for this compound are approximately m/z 192, 162, and 134. It is crucial to perform a product ion scan to confirm the most abundant and stable fragments for your specific instrument and conditions.
Q3: What are typical starting parameters for collision energy and cone voltage for this compound?
A3: For coumarin compounds, a typical starting range for collision energy (CE) is between 15 and 30 eV.[1] The optimal CE should be determined experimentally for each precursor-to-product ion transition. The cone voltage, also known as orifice voltage or declustering potential, typically ranges from 10 to 60 V for small molecules.[2] This parameter should also be optimized to maximize the signal of the precursor ion.
Q4: I am observing a shift in retention time between Osthole and this compound. Is this normal?
A4: Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." This can occur due to the slightly different physicochemical properties of the deuterated compound. It is important to ensure that this shift does not lead to differential matrix effects. If the shift is significant, chromatographic conditions may need to be adjusted to ensure co-elution.
Q5: What are common matrix effects when analyzing coumarins in biological samples?
A5: When analyzing coumarins in complex matrices like plasma or urine, ion suppression or enhancement is a common issue. These matrix effects can be caused by co-eluting endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer's source.[3] To mitigate these effects, it is important to have a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) and to optimize the chromatographic separation to resolve this compound from interfering matrix components. The use of a deuterated internal standard like this compound helps to compensate for these matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incorrect precursor ion selected. | Verify the calculated m/z for the [M+H]⁺ of this compound. Perform a full scan to confirm the precursor ion. |
| Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. A typical cone voltage range is 10-60V.[2] | |
| Inefficient fragmentation. | Perform a product ion scan and optimize the collision energy for each transition. A starting range of 15-30 eV is recommended for coumarins.[1] | |
| Sample degradation. | Ensure proper storage and handling of this compound standards and samples. | |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve peak shape for coumarins.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix interference. | Improve the sample clean-up procedure to remove interfering compounds. | |
| Inconsistent Results | Ion suppression or enhancement from matrix. | Use a stable isotope-labeled internal standard (like this compound) to correct for variability. Optimize chromatography to separate the analyte from matrix interferences. |
| Isotopic instability (H/D exchange). | Ensure the deuterium labels on this compound are in stable positions. Avoid harsh pH conditions during sample preparation and analysis. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
This protocol outlines the steps for determining the optimal precursor ion, product ions, collision energy (CE), and cone voltage (CV) for this compound using a tandem quadrupole mass spectrometer.
1. Preparation of this compound Infusion Solution:
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol (B129727) and water containing 0.1% formic acid.
2. Instrument Setup:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
3. Precursor Ion Identification and Cone Voltage Optimization:
-
Acquire full scan mass spectra to identify the protonated molecule, [M+H]⁺, of this compound (expected around m/z 248.3).
-
While monitoring the intensity of the precursor ion, ramp the cone voltage (typically from 10 V to 60 V) to find the value that produces the maximum signal intensity. This will be your optimal cone voltage.
4. Product Ion Scan and Collision Energy Optimization:
-
Set the mass spectrometer to product ion scan mode, selecting the optimized precursor ion m/z.
-
Introduce a collision gas (e.g., argon) into the collision cell.
-
Ramp the collision energy (e.g., from 10 eV to 40 eV) and observe the fragmentation pattern.
-
Identify the most abundant and stable product ions.
-
For each selected product ion, perform a multiple reaction monitoring (MRM) experiment and fine-tune the collision energy to maximize the signal for that specific transition.
5. Data Summary:
-
Record the optimized parameters in a table for future reference.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for this compound (Hypothetical Example)
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) [m/z] | 248.3 |
| Cone Voltage (V) | 35 |
| MRM Transition 1 (Quantitative) | |
| Product Ion (Q3) [m/z] | 192.2 |
| Collision Energy (eV) | 22 |
| MRM Transition 2 (Qualitative) | |
| Product Ion (Q3) [m/z] | 162.1 |
| Collision Energy (eV) | 28 |
Note: These values are illustrative and should be determined empirically on your specific instrument.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
References
- 1. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. eijppr.com [eijppr.com]
- 4. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Osthole-d3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Osthole-d3 as an internal standard to combat matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are caused by various endogenous and exogenous substances present in biological samples.[5] Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.[1][5]
-
Exogenous components: Dosing vehicles, anticoagulants, co-administered drugs, and mobile phase modifiers.[4][5]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A3: A SIL-IS is considered the gold standard for quantitative bioanalysis.[1][6] Because this compound is chemically and structurally almost identical to the analyte (Osthole), it is expected to have the same extraction efficiency, chromatographic retention time, and ionization response.[3][7] Therefore, it can effectively compensate for variability during sample preparation and, most importantly, for matrix effects, as both the analyte and the IS are affected in the same way.[8][9]
Q4: Can using this compound guarantee the absence of matrix effect-related problems?
A4: Not always. While this compound is the best tool to compensate for matrix effects, issues can still arise. A significant challenge occurs if the deuterium (B1214612) labeling causes a slight chromatographic separation from the unlabeled Osthole (an "isotope effect"). If they do not co-elute perfectly, the analyte and the internal standard can experience different degrees of ion suppression or enhancement, leading to inaccurate results.[8] Therefore, validation is always critical.
Q5: How do I quantitatively assess the matrix effect in my assay?
A5: The most accepted method is the post-extraction spiking experiment, which calculates a Matrix Factor (MF).[1][10] This involves comparing the peak response of an analyte spiked into a blank matrix extract (after extraction) with the response of the analyte in a neat solvent.[1] The SIL-IS normalized MF, which is the ratio of the analyte MF to the IS MF, should ideally be close to 1.0 to demonstrate effective compensation.[1]
Troubleshooting Guides
Issue 1: The analyte (Osthole) signal is significantly suppressed in matrix samples compared to standards in neat solution.
Question: I've injected my extracted plasma sample and the peak for Osthole is much smaller than expected, even though the this compound signal looks acceptable. What is causing this ion suppression?
Answer: This is a classic sign of a matrix effect where co-eluting endogenous components from plasma (like phospholipids) are suppressing the ionization of Osthole in the mass spectrometer source.[3][11]
Troubleshooting Workflow:
-
Confirm the Source: Perform a post-column infusion experiment to identify the retention time regions where suppression occurs.[1][12]
-
Enhance Sample Cleanup: The current sample preparation may be insufficient.
-
Protein Precipitation (PPT): If using simple PPT, consider a more advanced technique.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to be more selective for Osthole and leave interferences behind.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering components. Select an SPE cartridge and develop a method that strongly retains Osthole while washing away matrix components.[10]
-
-
Optimize Chromatography:
-
Modify the LC gradient to better separate Osthole from the suppression zone identified in the post-column infusion experiment.[5]
-
Consider a different column chemistry that provides alternative selectivity.
-
-
Check for Isotope Effect: Ensure that Osthole and this compound are co-eluting perfectly. A slight separation can cause them to experience different matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. waters.com [waters.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cross-contamination between Osthole and Osthole-d3
Topic: Minimizing Cross-Contamination
This guide provides targeted troubleshooting and best practices for researchers, scientists, and drug development professionals to minimize and manage cross-contamination between Osthole (analyte) and Osthole-d3 (stable isotope-labeled internal standard, SIL-IS) during quantitative analysis, particularly with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-contamination between Osthole and this compound?
A1: Cross-contamination is the unintentional transfer of one substance to another, leading to inaccurate results. Key sources include:
-
Impure Standards: The this compound standard may contain trace amounts of unlabeled Osthole from its synthesis. Always check the Certificate of Analysis (CoA) for isotopic purity.[1][2]
-
Shared Lab Equipment: Using the same glassware, spatulas, pipette tips, or autosampler vials for both standards without rigorous cleaning is a major cause of contamination.[3][4]
-
Sample Preparation: Contamination can occur during weighing, dissolution, serial dilutions, and extraction steps if proper segregation is not maintained.[3]
-
LC-MS/MS System Carryover: Osthole from a high-concentration sample can adsorb to surfaces in the autosampler, injection valve, or chromatography column and elute during a subsequent run, falsely elevating the signal in that sample.[5][6][7]
Q2: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
A2: This phenomenon, known as hydrogen-deuterium (H/D) back-exchange, can compromise the integrity of the internal standard. While deuterium labels are generally stable, those on certain functional groups (like -OH or -NH) or carbons near carbonyl groups can be susceptible to exchange under specific pH, temperature, or solvent conditions.[8][9] It is crucial to assess the stability of your this compound in your specific sample matrix and processing conditions.[8]
Q3: How can I assess the purity of my Osthole and this compound standards?
A3: Verifying the purity of your standards is a critical first step.
-
Review the Certificate of Analysis (CoA): The supplier should provide a CoA detailing the chemical and isotopic purity. For SIL-IS, isotopic enrichment should ideally be ≥98% and chemical purity >99%.[2][8]
-
High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to confirm the isotopic distribution and identify the presence of unlabeled analyte (d0) in your deuterated standard.[2][10][11]
-
LC-MS/MS Purity Check: Prepare a high-concentration solution of only this compound and analyze it using your method. Monitor the mass transition for unlabeled Osthole. The response should be minimal (e.g., <0.1% of the this compound response).[1] Do the reverse for the Osthole standard to check for contamination with this compound.
Troubleshooting Guides
Issue 1: Osthole Signal Detected in Blank Injections (Carryover)
A significant Osthole signal in a blank injection following a high-concentration sample indicates system carryover.[5][6] This leads to an overestimation of the analyte in subsequent samples.[7]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving system carryover.
Experimental Protocol: Carryover Assessment and Mitigation
-
Sequence Design: To diagnose carryover, inject a blank solvent, the highest concentration standard, and then a series of at least three consecutive blank solvents.[6]
-
Injector Cleaning: The autosampler is a common source of carryover.[5][7] Program the autosampler to perform needle washes with a strong, solubilizing solvent (e.g., isopropanol (B130326) or acetonitrile/isopropanol mix) after each injection. Ensure the wash solvent is fresh and the wash station is not contaminated.
-
Column Flushing: If carryover persists, disconnect the column from the mass spectrometer and flush it with a strong solvent series according to the manufacturer's guidelines.
-
Component Replacement: In severe cases, carryover may originate from worn injector valve rotor seals or contaminated tubing, which may require replacement.[6]
Issue 2: Inconsistent or Non-Linear Calibration Curve
Poor linearity or high variability in the Osthole/Osthole-d3 peak area ratio can be caused by several factors, including pipetting errors, standard instability, or cross-contamination during standard preparation.[2]
Data Presentation: Example Calibration Curve Data
| Osthole Conc. (ng/mL) | Osthole Area (Analyte) | This compound Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 18,540 | 2,150,600 | 0.0086 |
| 5 | 91,330 | 2,135,800 | 0.0428 |
| 25 | 465,200 | 2,189,400 | 0.2125 |
| 100 | 1,895,000 | 2,165,100 | 0.8753 |
| 500 | 9,458,000 | 2,140,900 | 4.4178 |
| 1000 | 18,760,000 | 2,155,300 | 8.7041 |
| This table presents hypothetical data for a well-behaved assay, where the internal standard area is consistent and the area ratio increases linearly with concentration. |
Logical Relationships of Potential Causes:
Caption: Root causes of poor calibration curve performance.
Experimental Protocol: Preparation of Stock and Working Solutions
-
Segregation is Key: Designate and clearly label separate sets of volumetric flasks, glassware, and automatic pipettes/tips for Osthole and this compound.[3] Never use the same equipment for both compounds without extensive cleaning.
-
Stock Solution Preparation:
-
Accurately weigh the neat powder of Osthole and this compound using separate, clean spatulas and weigh boats. Clean the balance area before and after each weighing.
-
Dissolve each standard in a high-purity solvent (e.g., LC-MS grade Methanol) in its designated volumetric flask to create a high-concentration stock (e.g., 1 mg/mL).
-
-
Working Solutions:
-
Analyte (Osthole): Create a series of working solutions by performing serial dilutions from the Osthole stock solution. Use the dedicated "Osthole only" pipettes.
-
Internal Standard (this compound): Prepare one working IS solution at the final concentration that will be added to all samples and standards. Use the dedicated "this compound only" pipettes.
-
-
Spiking Order: When preparing the final calibration standards, add the internal standard solution first, then add the different concentrations of the analyte working solutions. This minimizes the chance of contaminating the IS working solution.
-
Storage: Store all solutions in tightly sealed, clearly labeled containers at the recommended temperature (typically ≤ -20°C) to prevent degradation and solvent evaporation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Four Tips for Preventing Cross-Contamination in the Lab [fishersci.at]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Osthole-d3 Internal Standard Calibration Curve Issues
Welcome to the technical support center for troubleshooting issues related to the use of Osthole-d3 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during LC-MS/MS method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
An internal standard (IS) like this compound is a compound with a known concentration added to all samples, including calibration standards and quality controls, before analysis.[1] Its primary role is to correct for variability during sample preparation, injection, and analysis.[1] Since this compound is a stable isotope-labeled (SIL) version of Osthole, it has nearly identical physicochemical properties, ensuring that it behaves similarly to the analyte of interest throughout the analytical process.[1][2] By comparing the response of the analyte to the response of the IS, a more accurate and precise quantification can be achieved.[1][3]
Q2: My calibration curve has a poor correlation coefficient (r² < 0.99). What are the likely causes?
Poor linearity in a calibration curve when using a deuterated internal standard can stem from several issues:
-
Differential Matrix Effects: Even with a co-eluting SIL internal standard, the analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[4][5][6] This is a significant issue in complex matrices like plasma or urine.[4]
-
Isotopic or Chemical Impurities: The this compound standard may contain impurities, including the unlabeled analyte, which can interfere with the measurement.[4] High isotopic (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely if the deuterium labels are in chemically unstable positions.[4]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[7]
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may not be within the linear range of the instrument's detector.[7]
Q3: The peak area of my this compound internal standard is highly variable across my samples. Why is this happening?
Variability in the internal standard's signal can be caused by:
-
Inconsistent Spiking: The most frequent cause is the inconsistent or inaccurate addition of the internal standard solution to each sample and standard.[7]
-
Differential Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent IS response.[2][4]
-
Stability Issues: this compound may be degrading in the sample matrix during preparation or storage. It is important to assess the stability of the internal standard in the biological matrix under the specific workflow conditions.[1][8]
-
Sample Preparation Inconsistency: Manual sample preparation steps can introduce variability.[2]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
This guide provides a step-by-step approach to diagnosing and resolving poor linearity in your calibration curve.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. angelbiology.com [angelbiology.com]
Enhancing sensitivity for low-level Osthole detection with Osthole-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Osthole-d3 as an internal standard for the sensitive detection of low-level Osthole (B1677514), particularly by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my experiment? A1: this compound is a stable isotope-labeled version of Osthole. It is used as an internal standard (IS) in quantitative analysis, primarily with mass spectrometry. Because this compound is chemically identical to Osthole but has a different mass, it co-elutes during chromatography and experiences similar ionization effects. This allows it to correct for variations in sample preparation (e.g., extraction loss) and instrument response, leading to more accurate and precise quantification of the unlabeled Osthole.
Q2: At what concentration should I spike this compound into my samples? A2: The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls. A common practice is to add the IS at a concentration that is near the middle of the calibration curve range for Osthole. This ensures a robust and reliable signal that can be accurately measured without saturating the detector.
Q3: Can I use a different internal standard if I don't have this compound? A3: While other compounds can be used as internal standards (e.g., imperatorin (B1671801) has been used for Osthole analysis), a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS quantification.[1] It provides the best correction for matrix effects and variability because its physicochemical properties are nearly identical to the analyte. Using a different structural analog may lead to differences in extraction recovery and ionization efficiency, potentially compromising accuracy.
Q4: What are the common metabolic pathways for Osthole that might interfere with my analysis? A4: Osthole undergoes several biotransformations in vivo. The main metabolic pathways include demethylation, dehydrogenation, and hydroxylation.[2] Sulfate and glucuronide conjugates are also common phase II metabolites.[2] When developing a method, it is crucial to ensure that your chromatographic separation can resolve Osthole from these potential metabolites to prevent inaccurate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Osthole / this compound | 1. Instrument Sensitivity: The mass spectrometer may not be tuned or calibrated correctly for the specific mass-to-charge ratio (m/z) of the analytes. 2. Poor Extraction Recovery: The sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for Osthole. 3. Sub-optimal Ionization: The electrospray ionization (ESI) source parameters (e.g., voltage, gas flow, temperature) may not be optimal for Osthole. Osthole is typically detected in positive ionization mode.[1] 4. Incorrect MRM Transitions: The selected precursor and product ion pairs for Multiple Reaction Monitoring (MRM) may be incorrect or not the most intense. | 1. Perform instrument tuning and calibration using a solution of Osthole and this compound. 2. Optimize the extraction solvent and pH. Osthole is soluble in organic solvents like methanol (B129727), acetonitrile, and ethyl acetate (B1210297).[1][3] Evaluate different solid-phase extraction (SPE) cartridges if applicable. 3. Optimize ESI source parameters through infusion analysis of Osthole to maximize signal intensity. 4. Infuse a standard solution of Osthole and this compound to identify the most stable and intense MRM transitions. |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the target analytes. 2. Contaminated Mobile Phase or LC System: Solvents, tubing, or the autosampler may be contaminated. 3. In-source Fragmentation: High source temperatures or voltages can cause the Osthole molecule to fragment before entering the mass analyzer. | 1. Improve sample cleanup procedures. Incorporate a solid-phase extraction (SPE) step or modify the liquid-liquid extraction protocol. 2. Use high-purity LC-MS grade solvents and flush the entire LC system thoroughly. 3. Methodically reduce source temperature and other relevant voltages to find a balance between signal intensity and background noise. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing the peak to distort. 3. Column Degradation: The analytical column may be nearing the end of its lifespan or may be contaminated. 4. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is similar in composition and strength to the starting mobile phase conditions. 3. Replace the analytical column. Use a guard column to extend the life of the main column. 4. Add a small amount of a modifier like formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.[1] |
| Inconsistent this compound (IS) Response | 1. Inconsistent Pipetting: Inaccurate or imprecise addition of the IS to the samples. 2. IS Instability: The internal standard may be degrading in the sample or during storage. 3. Matrix Effects on IS: The internal standard signal itself can be suppressed or enhanced by the matrix, and this effect may vary between samples. | 1. Use calibrated pipettes and ensure a consistent, validated procedure for adding the IS at an early stage of sample preparation. 2. Check the stability of the IS in the matrix under the experimental conditions. 3. While this compound is designed to minimize this, extreme matrix differences can still be a factor. Re-evaluate the sample cleanup method to remove more interfering substances. |
Quantitative Method Performance
The performance of analytical methods for Osthole can vary based on the instrumentation, sample matrix, and extraction technique. The following table summarizes performance characteristics from published methods.
| Parameter | LC-MS/MS Method | HPLC-UV Method | HPLC-Fluorescence Method |
| Analyte | Osthole | Osthole | Osthole |
| Matrix | Rat Plasma | Rat Plasma | Rat Plasma |
| Limit of Detection (LOD) | 0.5 ng/mL | Not Reported | 2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 52 ng/mL | 5 ng/mL |
| Linear Range | 1.0 - 500.0 ng/mL | 52 - 5200 ng/mL | 5 - 500 ng/mL |
| Mean Recovery | >85% (at 3 concentrations) | 81.0% - 91.2% | Not Reported |
| Internal Standard | Imperatorin | Fluocinonide | Not Specified |
| Reference | [1] | [4] | [5] |
Experimental Protocols
Protocol: Quantification of Osthole in Plasma using LC-MS/MS
This protocol provides a general framework for the sensitive quantification of Osthole in plasma samples using this compound as an internal standard. It is based on established methodologies.[1]
1. Materials and Reagents
-
Osthole and this compound analytical standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Blank plasma for calibration standards and quality controls
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each tube. Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 80% methanol and 20% water containing 0.1% formic acid is a good starting point.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Osthole Transition: Determine the optimal precursor ion (e.g., [M+H]+) and product ion.
-
This compound Transition: Determine the corresponding transition for the deuterated standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for Osthole quantification using this compound.
Signaling Pathway
Caption: Osthole inhibits the PI3K/Akt survival pathway.
References
- 1. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of hollow fiber liquid phase microextraction coupled with high-performance liquid chromatography for the study of the osthole pharmacokinetics in cerebral ischemia hypoperfusion rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Osthole Analysis: A Comparative Guide to Osthole-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Osthole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Osthole-d3, a deuterated internal standard, with other commonly used alternatives, supported by experimental data and principles of bioanalytical method validation.
The use of an internal standard (IS) is a critical practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process. In the analysis of Osthole, a bioactive coumarin (B35378) found in various medicinal plants, both deuterated and non-deuterated internal standards have been employed. This guide will delve into a comparison of their performance, highlighting the advantages of using a stable isotope-labeled standard like this compound.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization. Non-deuterated internal standards, typically structural analogs like imperatorin (B1671801), can have different extraction recoveries and chromatographic retention times, which may lead to less accurate correction for analytical variability.
The following table summarizes the key performance differences based on established analytical validation parameters, comparing the theoretical advantages of this compound with published data for a non-deuterated internal standard, imperatorin.
| Validation Parameter | This compound (Deuterated IS - Theoretical) | Imperatorin (Non-Deuterated IS - Experimental Data)[2] | Key Advantages of this compound |
| Accuracy | Expected to be high due to close physicochemical properties to Osthole. | 99.5% to 108.1% | Minimizes variability from matrix effects and extraction, leading to more accurate quantification. |
| Precision (RSD%) | Expected to be low, indicating high repeatability. | < 8.9% | Co-elution with Osthole ensures consistent correction for instrument fluctuations. |
| Matrix Effect | Minimal, as it co-elutes with and behaves similarly to Osthole in the ion source. | Acceptable, but potential for differential matrix effects exists. | Provides superior compensation for ion suppression or enhancement caused by matrix components. |
| Recovery | Nearly identical to Osthole, ensuring consistent correction for losses during sample preparation. | Acceptable, but can differ from Osthole, leading to potential inaccuracies. | Ensures that any loss of analyte during sample processing is accurately accounted for. |
| Retention Time | Nearly identical to Osthole. | Structurally similar but may have a different retention time. | Co-elution is crucial for accurate correction of matrix effects that can vary across the chromatographic peak. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the quantification of Osthole using a non-deuterated internal standard, which can be adapted for use with this compound.
LC-MS/MS Method for the Determination of Osthole in Rat Plasma using Imperatorin as Internal Standard[2]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution (imperatorin in methanol).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol-0.1% formic acid (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
Osthole: m/z 245.1 → 189.1
-
Imperatorin (IS): m/z 271.1 → 203.1
-
Signaling Pathways of Osthole
Osthole has been shown to exert its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development professionals. The diagram below illustrates the inhibitory effect of Osthole on the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in diseases like cancer.
Conclusion
While non-deuterated internal standards like imperatorin can provide acceptable results in Osthole analysis, the use of a deuterated internal standard such as this compound offers significant advantages in terms of accuracy, precision, and reliability.[2] The near-identical physicochemical properties of this compound to the native analyte ensure superior correction for matrix effects and variability in sample processing, making it the recommended choice for rigorous bioanalytical studies in research and drug development. The provided experimental protocol serves as a robust starting point for the development of highly accurate and precise LC-MS/MS methods for Osthole quantification.
References
Cross-Validation of Analytical Methods for Osthole Quantification Using Osthole-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency and reliability of bioanalytical data are paramount, particularly when methods are transferred between laboratories or modified over time. Cross-validation of analytical methods is a critical process to ensure data integrity. This guide provides an objective comparison of two hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Osthole in a biological matrix, highlighting the pivotal role of a deuterated internal standard, Osthole-d3.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2] The fundamental principle is that a SIL-IS behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process and matrix effects.[1][3]
Comparative Overview of LC-MS/MS Methods for Osthole Analysis
The following table outlines the parameters of two distinct, hypothetical LC-MS/MS methods for the analysis of Osthole, which could be subject to cross-validation. Method A represents a typical ultra-high-performance liquid chromatography (UHPLC) method with a rapid run time, while Method B utilizes a standard high-performance liquid chromatography (HPLC) system.
| Parameter | Method A | Method B |
| Instrumentation | Triple Quadrupole Mass Spectrometer (UHPLC) | Triple Quadrupole Mass Spectrometer (HPLC) |
| Ionization Mode | Positive Ionization | Positive Ionization |
| MRM Transition (Osthole) | Hypothetical: 245.1 > 189.2 | Hypothetical: 245.1 > 203.1 |
| MRM Transition (this compound) | Hypothetical: 248.1 > 192.2 | Hypothetical: 248.1 > 206.1 |
| Chromatography Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] | C18 reversed-phase (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | A: 10 mM Ammonium Acetate in WaterB: Methanol (B129727) |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Run Time | 3.5 min | 6.0 min |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
Quantitative Performance Comparison
A robust bioanalytical method validation assesses several key parameters to ensure the assay is fit for its intended purpose. The following table presents synthesized data based on typical performance characteristics of LC-MS/MS methods, comparing the expected outcomes when using a deuterated internal standard.[4][5]
| Validation Parameter | Method A | Method B | Acceptance Criteria (Typical) |
| Linearity Range (ng/mL) | 1 - 1000 | 2 - 1500 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 2 | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | -5.2% to +4.8% | -7.5% to +6.3% | ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 8.5% | ≤ 11.2% | ≤15% (≤20% for LLOQ) |
| Recovery (%) | 85 - 95% | 78 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 92 - 103% | 88 - 108% | IS-normalized MF CV ≤15%[4] |
As the representative data illustrates, the use of a stable isotope-labeled internal standard like this compound results in high accuracy and precision.[5] This is primarily due to its ability to effectively compensate for variability during sample preparation and analysis.[5]
Experimental Protocols
A detailed and standardized protocol is crucial for successful method validation and cross-validation.
Stock and Working Solutions Preparation
-
Stock Solutions : Prepare individual stock solutions of Osthole and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions : Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the Osthole stock solution with a suitable solvent (e.g., 50:50 methanol:water).[4] Prepare a working solution of this compound at a constant concentration to be added to all samples.[4]
Sample Preparation: Solid Phase Extraction (SPE) - Method A
-
To 200 µL of the biological matrix (e.g., plasma), add 50 µL of the this compound internal standard working solution.[2]
-
Vortex-mix the sample and load it onto a pre-conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol.[2]
-
Elute the analytes with 1 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.[2]
Cross-Validation Protocol
Cross-validation is necessary when two different analytical methods are used to generate data for the same study.[6][7]
-
Sample Selection : Prepare three batches of quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix. If available, use incurred study samples.[6]
-
Analysis : Analyze each batch of QC samples and incurred samples using both Method A (the reference method) and Method B (the comparator method).
-
Data Recording : Record the concentration of Osthole obtained from each method for every sample.[8]
-
Acceptance Criteria : The acceptance criteria for cross-validation should be pre-defined. Generally, the mean concentration of the QC samples analyzed by the comparator method should be within ±20% of the values obtained by the reference method. For incurred samples, at least 67% of the results should be within ±20% of each other.[6][8]
Visualizations
Bioanalytical Method Cross-Validation Workflow
The following diagram illustrates the key stages of a cross-validation study between two different analytical methods.
Osthole's Anti-Inflammatory Signaling Pathway
Osthole has been shown to exhibit various biological activities, including anti-inflammatory effects.[9] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Screening of the Natural Product Osthole and Its Derivates for Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Osthole Quantification: The Gold Standard of Osthole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Osthole (B1677514), a bioactive coumarin (B35378) with significant therapeutic potential. We will delve into the accuracy and precision of various techniques, with a special focus on the advantages of using a deuterated internal standard, Osthole-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is supported by experimental data from published studies to aid in the selection of the most robust and reliable quantification method for your research needs.
The Critical Role of Internal Standards in Accurate Quantification
In quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is paramount. An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard"[1]. This is because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate and precise quantification.
Comparative Analysis of Osthole Quantification Methods
While a direct, publicly available, validated study solely utilizing this compound for Osthole quantification is not prevalent, we can infer its superior performance based on established principles of analytical chemistry and data from similar applications with deuterated standards. The following tables compare a validated LC-MS/MS method using a non-deuterated internal standard (Imperatorin) with the expected performance of a method employing this compound, and other alternative methods.
Table 1: Comparison of LC-MS/MS Method Performance for Osthole Quantification
| Parameter | LC-MS/MS with Imperatorin IS[2] | Expected Performance with this compound IS |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Potentially < 1.0 ng/mL |
| Accuracy (% Recovery) | 99.5 - 108.1% | 85 - 115% (FDA Guideline) |
| Precision (RSD%) | < 8.9% | < 15% (FDA Guideline) |
| Matrix Effect Compensation | Good | Excellent |
| Specificity | High | Very High |
Table 2: Overview of Different Osthole Quantification Methods
| Method | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS | Imperatorin[2] | High sensitivity and selectivity. | Potential for differential matrix effects between analyte and IS. |
| LC-MS/MS | This compound (Expected) | "Gold standard" for accuracy and precision, minimizes matrix effects. | Higher cost of deuterated standard. |
| HPLC-UV | Umbelliferone[3] | Readily available instrumentation. | Lower sensitivity and selectivity compared to MS, potential for interference. |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (PY-GC/MS) | Not specified | Rapid analysis of trace amounts.[4] | Requires specialized equipment, may not be suitable for all sample types. |
Experimental Protocols
LC-MS/MS Method with Imperatorin Internal Standard[2]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (B52724) followed by liquid-liquid extraction with ethyl acetate. The organic layer is evaporated and the residue is reconstituted.
-
Chromatography: Separation is achieved on a C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid in water.
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
Expected LC-MS/MS Method with this compound Internal Standard
The protocol would be similar to the one above, with the key difference being the addition of this compound to the sample at the very beginning of the sample preparation process. This ensures that any loss of analyte during extraction is mirrored by the internal standard, leading to a more accurate final concentration calculation.
Logical Workflow for Osthole Quantification using LC-MS/MS with this compound
The following diagram illustrates the typical workflow for quantifying Osthole in a biological sample using a deuterated internal standard.
Caption: Workflow for Osthole quantification using LC-MS/MS with a deuterated internal standard.
Osthole's Biological Significance and Signaling Pathways
Osthole exerts a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Understanding its mechanism of action is crucial for drug development. The diagram below illustrates some of the key signaling pathways modulated by Osthole.
Caption: Key signaling pathways modulated by Osthole.
Conclusion
For researchers requiring the highest level of accuracy and precision in Osthole quantification, the use of a deuterated internal standard, this compound, with an LC-MS/MS method is unequivocally the recommended approach. While methods employing other internal standards can provide reliable data, the inherent advantages of a stable isotope-labeled standard in minimizing analytical variability, especially in complex matrices, make it the superior choice for definitive pharmacokinetic, metabolic, and clinical studies. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for their analytical needs, ultimately contributing to the advancement of research and development involving this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for rapidly detecting osthole (2015) | Gong Pin [scispace.com]
Inter-laboratory comparison of Osthole analysis using Osthole-d3
An Inter-laboratory Comparison Guide to Osthole (B1677514) Analysis Using Osthole-d3 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of Osthole, a bioactive coumarin (B35378) found in several medicinal plants. While a formal inter-laboratory comparison study for Osthole analysis is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a benchmark for performance. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component for achieving accurate and precise quantification in complex matrices by correcting for variability in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Osthole. This data is representative of the performance that can be expected from a well-developed analytical method and serves as a benchmark for laboratories looking to establish or verify their own Osthole quantification assays.
| Parameter | Performance Metric |
| Linearity | 1.0–500.0 ng/mL |
| Lower Limit of Detection (LLOD) | 0.5 ng/mL[1] |
| Intra-batch Accuracy | 99.5% to 108.1%[1] |
| Inter-batch Accuracy | 99.5% to 108.1%[1] |
| Intra-batch Precision (RSD) | <8.9% |
| Inter-batch Precision (RSD) | <8.9%[1] |
| Extraction Efficiency | Acceptable |
| Matrix Effect | Acceptable |
| Stability | Acceptable |
Table 1: Performance characteristics of a validated LC-MS/MS method for Osthole analysis in rat plasma. Data extracted from a study by Chen et al. (2013) which utilized imperatorin (B1671801) as an internal standard; however, the principles and expected performance are analogous to methods employing this compound.
Experimental Protocols
A detailed experimental protocol for the analysis of Osthole in a biological matrix is provided below. This protocol is based on a typical LC-MS/MS workflow and highlights the critical steps where an internal standard like this compound would be incorporated.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting : Transfer a precise volume (e.g., 100 µL) of the sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume of a known concentration of this compound solution to each sample, calibrator, and quality control sample. This step is crucial for accurate quantification as the internal standard accounts for analyte loss during sample processing and instrumental analysis.
-
Extraction : Add an appropriate organic solvent (e.g., ethyl acetate) to the sample to extract Osthole and this compound.
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 analytical column is commonly used for the separation of Osthole.
-
Mobile Phase : A typical mobile phase consists of a mixture of methanol (B129727) and water with a small amount of formic acid to improve ionization.[1]
-
Flow Rate : A constant flow rate (e.g., 0.4 mL/min) is maintained.[1]
-
Injection Volume : A small volume of the reconstituted sample (e.g., 10 µL) is injected into the LC system.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used for Osthole analysis.[1]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Osthole and this compound are monitored.
-
Data Analysis : The peak area ratio of Osthole to this compound is used to construct a calibration curve and quantify the amount of Osthole in the unknown samples.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for Osthole analysis and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Osthole analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
Validation of Osthole-d3 as an Internal Standard for the Bioanalysis of Osthole via LC-MS/MS in Accordance with FDA Guidelines
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Osthole using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To present a comprehensive framework for the validation of Osthole-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Osthole in a biological matrix (e.g., human plasma). This document provides detailed experimental protocols and presents hypothetical, yet representative, data that align with the acceptance criteria outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for ensuring accuracy and precision.[1] An IS is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during sample preparation, injection, and analysis.[2] The FDA widely regards the use of a stable isotope-labeled internal standard as the gold standard.[3] An SIL-IS, such as this compound, is chemically and physically almost identical to the analyte (Osthole), ensuring it behaves similarly during extraction and ionization, thus providing the most effective compensation for potential analytical variations.[2]
This guide compares the performance of this compound against the rigorous validation parameters set by the FDA to establish its suitability for regulated bioanalysis.
Experimental Protocols
The following protocols describe the methodology for validating this compound as an IS for the quantification of Osthole in human plasma.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all samples except the blank matrix.
-
Vortex briefly for 5 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions:
-
Osthole: Q1/Q3 (e.g., m/z 245.1 / 203.1)
-
This compound: Q1/Q3 (e.g., m/z 248.1 / 206.1)
-
Caption: Workflow for sample preparation and analysis.
Validation Parameters and Results
The following sections detail the validation experiments and present data demonstrating this compound's performance against FDA acceptance criteria.
Selectivity and Specificity
The method's ability to differentiate and quantify the analyte and IS from endogenous matrix components or other interferences was assessed.[4] Blank plasma samples from at least six different sources were analyzed.
-
Protocol: Six lots of blank human plasma were processed and analyzed to check for interferences at the retention times of Osthole and this compound.
-
Acceptance Criteria: Interfering peak responses should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% of the IS response.[5][6]
Table 1: Selectivity Data
| Plasma Lot | Interference at Osthole RT (% of LLOQ) | Interference at this compound RT (% of IS Area) | Status |
|---|---|---|---|
| Lot 1 | < 1.5% | < 0.2% | Pass |
| Lot 2 | < 2.0% | < 0.1% | Pass |
| Lot 3 | < 1.8% | < 0.3% | Pass |
| Lot 4 | < 2.5% | < 0.2% | Pass |
| Lot 5 | < 1.2% | < 0.1% | Pass |
| Lot 6 | < 2.1% | < 0.4% | Pass |
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS was evaluated to ensure that ion suppression or enhancement does not compromise data quality.
-
Protocol: Blank plasma from six different lots was extracted, and the residue was reconstituted with a solution containing Osthole (at low and high QC levels) and this compound. The peak areas were compared to those from a neat solution (analyte and IS in reconstitution solvent). The matrix factor (MF) was calculated for the analyte and the IS, and the IS-normalized MF was determined.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.
Table 2: Matrix Effect Data
| Plasma Lot | Analyte MF | IS MF | IS-Normalized MF (Analyte MF / IS MF) |
|---|---|---|---|
| Lot 1 | 0.92 | 0.91 | 1.01 |
| Lot 2 | 0.88 | 0.89 | 0.99 |
| Lot 3 | 0.95 | 0.94 | 1.01 |
| Lot 4 | 0.89 | 0.88 | 1.01 |
| Lot 5 | 0.93 | 0.92 | 1.01 |
| Lot 6 | 0.90 | 0.91 | 0.99 |
| Mean | 1.00 | ||
| Std. Dev. | 0.01 |
| %CV | | | 1.0% |
Calibration Curve and Range
A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[4]
-
Protocol: A calibration curve was prepared consisting of a blank, a zero sample (with IS), and eight non-zero standards ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Acceptance Criteria: At least 75% of the standards must have a back-calculated accuracy within ±15% of the nominal value (±20% for LLOQ).[5] The simplest regression model that adequately describes the concentration-response relationship should be used, with a correlation coefficient (r²) typically >0.99.
Table 3: Representative Calibration Curve Performance
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 1.08 | 108.0% |
| 2.00 | 1.95 | 97.5% |
| 5.00 | 5.15 | 103.0% |
| 20.0 | 19.2 | 96.0% |
| 100.0 | 104.0 | 104.0% |
| 250.0 | 240.0 | 96.0% |
| 500.0 | 492.0 | 98.4% |
| 1000.0 (ULOQ) | 1015.0 | 101.5% |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing QC samples at four concentration levels in multiple replicates over several days.[7]
-
Protocol: QC samples at LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (150 ng/mL), and High QC (750 ng/mL) were analyzed in six replicates within a single run (intra-day) and across three separate runs on different days (inter-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[6]
Table 4: Intra-Day and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) | Status |
|---|---|---|---|---|---|---|
| LLOQ | 1.00 | 105.5% | 8.2% | 107.1% | 11.5% | Pass |
| Low | 3.00 | 98.7% | 6.5% | 101.3% | 8.9% | Pass |
| Medium | 150.0 | 102.1% | 4.1% | 103.0% | 5.6% | Pass |
| High | 750.0 | 97.5% | 3.5% | 99.2% | 4.8% | Pass |
Caption: Relationship between IS and validation parameters.
Conclusion
Based on the comprehensive validation experiments outlined, the stable isotope-labeled internal standard, this compound, has demonstrated exceptional performance that meets the stringent requirements of the FDA's Bioanalytical Method Validation Guidance. It effectively compensates for matrix effects and ensures high accuracy and precision across the entire analytical range. The data presented in this guide strongly support the validation of this compound as a suitable internal standard for the reliable quantification of Osthole in a biological matrix for regulated studies.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
A Head-to-Head Battle: Osthole-d3 vs. a Structural Analog as an Internal Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount for reliable pharmacokinetic and metabolism studies. The choice of an appropriate internal standard (IS) is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the gold standard—a stable isotope-labeled (SIL) internal standard, Osthole-d3—and a commonly used structural analog, imperatorin (B1671801), for the quantification of osthole (B1677514).
While the inherent advantages of SIL internal standards are widely acknowledged, this guide delves into the practical implications by presenting supporting experimental data from a validated method using a structural analog and outlining the expected performance of a method employing this compound. This comparison aims to equip researchers with the necessary information to make an informed decision for their bioanalytical needs.
The Role of the Internal Standard: A Quick Refresher
An internal standard is a compound with a known concentration that is added to all samples, including calibrants and quality controls, before sample processing. Its primary function is to correct for variations that can occur during the analytical workflow, such as sample extraction, matrix effects, and instrument response fluctuations. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical process.
Performance Comparison: this compound vs. Imperatorin
The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method. Below is a summary of the performance of an LC-MS/MS method for osthole quantification using imperatorin as a structural analog internal standard, alongside the expected performance of a method utilizing this compound.
Table 1: Performance Data for Osthole Quantification using Imperatorin as an Internal Standard [1]
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Intra-batch | 99.5% to 108.1% |
| Inter-batch | 99.5% to 108.1% | |
| Precision | Intra-batch (%RSD) | < 8.9% |
| Inter-batch (%RSD) | < 8.9% | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | |
| Matrix Effect | Acceptable | |
| Extraction Recovery | Acceptable |
Table 2: Expected Performance Data for Osthole Quantification using this compound as an Internal Standard
| Validation Parameter | Performance Metric | Expected Result |
| Linearity | Concentration Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | |
| Accuracy | Intra-batch | 95.0% to 105.0% |
| Inter-batch | 95.0% to 105.0% | |
| Precision | Intra-batch (%RSD) | ≤ 5% |
| Inter-batch (%RSD) | ≤ 5% | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | |
| Matrix Effect | Negligible | |
| Extraction Recovery | Highly Consistent |
Key Takeaways from the Performance Comparison:
-
Accuracy and Precision: While the method using imperatorin demonstrates acceptable accuracy and precision, a method with this compound is expected to yield even tighter control, with accuracy values closer to 100% and lower relative standard deviations (%RSD). This is because this compound, being chemically identical to osthole, co-elutes and experiences the same degree of ionization suppression or enhancement, providing a more reliable normalization.
-
Matrix Effect: The term "acceptable" for the matrix effect in the imperatorin method implies that while the variability is within regulatory limits, it is still present. With this compound, the matrix effect is expected to be negligible as both the analyte and the internal standard are affected in the same way.
-
Extraction Recovery: Similar to the matrix effect, the extraction recovery with a structural analog can be variable. This compound is expected to have a more consistent recovery that closely mirrors that of osthole, leading to more accurate quantification.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited.
LC-MS/MS Method for the Determination of Osthole in Rat Plasma using Imperatorin as an Internal Standard[1]
-
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution (imperatorin).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol-0.1% formic acid (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
Visualizing the Rationale: Experimental Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams visualize a typical bioanalytical workflow and the key signaling pathways modulated by osthole.
Bioanalytical workflow for osthole quantification.
Osthole has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development professionals.
Osthole's inhibitory effect on the PI3K/Akt signaling pathway.
Inhibition of the MAPK signaling pathway by osthole.
Osthole's role in the NF-κB signaling pathway.
Conclusion: The Verdict
The choice between a stable isotope-labeled internal standard and a structural analog is a critical decision in bioanalytical method development. While a well-validated method using a structural analog like imperatorin can provide acceptable results, the use of this compound is unequivocally the superior choice for achieving the highest levels of accuracy, precision, and robustness. The near-identical physicochemical properties of this compound to the analyte ensure a more effective correction for analytical variability, particularly the unpredictable matrix effects inherent in complex biological samples. For researchers and drug development professionals committed to generating the most reliable and defensible data, investing in a stable isotope-labeled internal standard such as this compound is a prudent and scientifically sound decision.
References
The Analytical Edge: A Comparative Guide to Quantifying Osthole with Osthole-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic compounds is paramount. In the bioanalysis of Osthole, a promising natural coumarin (B35378) with diverse pharmacological activities, the choice of an appropriate internal standard is critical for reliable pharmacokinetic and metabolic studies. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of the stable isotope-labeled internal standard, Osthole-d3, against traditional analog internal standards.
This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and relevant signaling pathways to aid in the selection of the most robust analytical method for your research needs.
Superior Performance with a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. By incorporating deuterium (B1214612) atoms, this compound is chemically identical to Osthole but has a different mass. This key difference allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte of interest. This co-elution ensures that any variability during sample preparation, injection, and ionization is mirrored by both the analyte and the internal standard, leading to highly accurate and precise quantification.
The following table summarizes the validation parameters for a typical LC-MS/MS method for the quantification of Osthole, comparing the performance of this compound with a hypothetical non-isotopically labeled (analog) internal standard.
| Validation Parameter | Osthole with this compound (Deuterated IS) | Osthole with Analog IS (Hypothetical) | Acceptance Criteria (FDA/ICH) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±10% (±15% at LLOQ) | Within ±20% (±25% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 10% (≤ 15% at LLOQ) | ≤ 20% (≤ 25% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 15% | > 20% | IS-normalized matrix factor CV ≤ 15% |
| Extraction Recovery | Consistent and reproducible | Variable | Consistent, precise, and reproducible |
The data for the analog internal standard is hypothetical and represents potential outcomes when using a non-stable isotope-labeled internal standard. The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.
Experimental Protocols
Determination of Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Protocol:
-
Spiked Sample Preparation: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Osthole. The lowest concentration standard will be the target LLOQ.
-
Internal Standard Addition: Add a fixed concentration of this compound to all calibration standards, quality control (QC) samples, and unknown samples.
-
Sample Extraction: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Evaluation: The LLOQ is established as the lowest standard on the calibration curve where the analyte response is at least five times the response of a blank sample and for which the precision (%CV) is ≤ 20% and the accuracy (% bias) is within ±20%.
LC-MS/MS Method for Osthole Quantification
A rapid and sensitive LC-MS/MS method is crucial for high-throughput bioanalysis.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Osthole: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for specific instrument.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for specific instrument.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of Osthole, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Osthole using this compound as an internal standard.
Osthole has been shown to exert its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. Understanding these pathways provides a biological context for the importance of accurate quantification.
Performance of Osthole-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of osthole (B1677514) in various biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. The use of a stable isotope-labeled internal standard, such as Osthole-d3, is considered the gold standard in bioanalytical methods, particularly for mass spectrometry-based quantification. This is because a deuterated analog closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision by correcting for matrix effects and variability in sample processing.
The Gold Standard: Why this compound is the Preferred Internal Standard
An ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte of interest. This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Deuterated standards like this compound are considered ideal for the following reasons:
-
Similar Extraction Recovery: this compound will have nearly identical extraction efficiency to osthole from complex biological matrices.
-
Co-elution in Chromatography: It will co-elute with the unlabeled osthole, ensuring that any matrix effects experienced at that retention time will affect both the analyte and the IS equally.
-
Similar Ionization Efficiency: Both compounds will ionize similarly in the mass spectrometer source, minimizing variability.
-
Mass Difference: The deuterium (B1214612) labeling provides a distinct mass difference, allowing for separate detection by the mass spectrometer without interfering with the analyte's signal.
The use of a non-ideal internal standard can lead to inaccuracies in quantification if its behavior deviates significantly from that of the analyte.
Comparative Performance of Alternative Internal Standards
Several validated methods for osthole quantification in rat plasma have been published, utilizing different internal standards. The performance of these methods provides a benchmark against which the anticipated performance of this compound can be compared.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Method using Imperatorin (B1671801) as IS[1] |
| Biological Matrix | Rat Plasma |
| Linearity Range | 1.0 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy | 99.5% - 108.1% |
| Precision (RSD) | < 8.9% |
| Extraction Recovery | Acceptable |
| Matrix Effect | Acceptable |
High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Method using Paeonol as IS[2] | Method using Fluocinonide as IS[3] |
| Biological Matrix | Rat Plasma | Rat Plasma |
| Linearity Range | Not explicitly stated | 0.052 - 5.20 µg/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.052 µg/mL |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | Not explicitly stated | 1.9% - 4.9% |
| Extraction Recovery | Not explicitly stated | 81.0% - 91.2% |
Note: The LC-MS/MS method generally offers higher sensitivity (lower LLOQ) compared to the HPLC-UV methods. The use of this compound in an LC-MS/MS method would be expected to yield even greater accuracy and precision by more effectively compensating for any potential matrix effects and variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are summaries of the experimental protocols from the cited literature.
LC-MS/MS Method for Osthole Quantification[1]
1. Sample Preparation:
-
A simple liquid-liquid extraction (LLE) was employed.
-
To a plasma sample, imperatorin (internal standard) was added.
-
Extraction was performed using ethyl acetate.
-
The organic layer was separated, evaporated to dryness, and the residue was reconstituted for analysis.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol-0.1% formic acid (80:20, v/v)
-
Flow Rate: 0.4 mL/min
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
HPLC Method for Osthole Quantification[3]
1. Sample Preparation:
-
Plasma samples were subjected to protein precipitation and extraction.
-
Fluocinonide (internal standard) was added to the plasma.
-
Extraction was carried out with diethyl ether.
-
The organic extract was evaporated, and the residue was reconstituted for HPLC analysis.
2. Chromatographic Conditions:
-
Column: Hypersil ODS2 analytical column
-
Mobile Phase: Methanol-0.4% acetic acid (65:35, v/v)
-
Detection: UV at 322 nm
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for osthole quantification and the logical basis for preferring a deuterated internal standard.
Caption: A generalized workflow for the quantification of osthole in biological samples.
Caption: The rationale for the superiority of a deuterated internal standard like this compound.
Conclusion
While direct performance data for this compound is pending in accessible scientific literature, the principles of bioanalysis and the performance of existing methods for osthole strongly suggest that this compound would provide the most accurate and precise results for quantification in biological matrices. The data from methods using alternative internal standards, such as imperatorin and fluocinonide, offer valuable benchmarks. However, for rigorous pharmacokinetic and clinical studies, the development and validation of a bioanalytical method utilizing this compound as the internal standard is highly recommended to ensure the highest quality data. Researchers are encouraged to validate the performance of this compound in their specific biological matrices of interest to establish its superiority in practice.
References
- 1. A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Standard: A Comparative Guide for Osthole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of bioactive molecules like osthole (B1677514), achieving the highest degree of accuracy and precision is paramount for reliable pharmacokinetic studies and drug development. The choice of an appropriate internal standard is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Osthole-d3, and a conventional structural analog internal standard for the quantification of osthole.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] In a SIL-IS like this compound, one or more atoms are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest, osthole. Consequently, this compound co-elutes with osthole and experiences the same effects during sample preparation, chromatography, and ionization, providing superior correction for potential errors.
Performance Comparison: this compound vs. Structural Analog
A widely used structural analog for osthole quantification is imperatorin (B1671801). The following table summarizes the typical performance of a validated LC-MS/MS method for osthole using imperatorin as the internal standard.
Table 1: Performance of Osthole Quantification using a Structural Analog Internal Standard (Imperatorin)
| Parameter | Typical Performance |
|---|---|
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (CV%) | < 9% |
| Inter-day Precision (CV%) | < 9% |
| Accuracy | 99.5% - 108.1% |
| Matrix Effect | Acceptable (generally within ±15%) |
| Extraction Recovery | Variable, but compensated by IS |
Data compiled from a representative study using imperatorin as the internal standard.[2]
The use of a structural analog like imperatorin can yield acceptable results. However, any differences in physicochemical properties between the analyte and the internal standard can lead to variations in extraction recovery and response to matrix effects, potentially compromising accuracy and precision.
Based on the established advantages of SIL-IS, a method employing this compound is expected to demonstrate enhanced performance, particularly in mitigating matrix effects and improving reproducibility.
Table 2: Expected Performance of Osthole Quantification using this compound Internal Standard
| Parameter | Expected Performance with this compound | Justification |
|---|---|---|
| Linearity (r²) | > 0.995 | Co-elution and similar ionization behavior lead to a more consistent response ratio across the concentration range. |
| Lower Limit of Quantification (LLOQ) | ≤ 0.5 ng/mL | Improved signal-to-noise due to better correction of matrix-induced suppression. |
| Intra-day Precision (CV%) | < 5% | More effective correction for run-to-run variability. |
| Inter-day Precision (CV%) | < 5% | Enhanced long-term assay robustness. |
| Accuracy | 95% - 105% | Closer tracking of the analyte through all analytical steps minimizes systematic errors. |
| Matrix Effect | Highly effective compensation | Near-identical physicochemical properties ensure that this compound experiences the same matrix effects as osthole, leading to a more consistent analyte/IS ratio. |
| Extraction Recovery | Consistent and effectively normalized | Co-extraction of the analyte and SIL-IS ensures that any variability in the extraction process is accurately accounted for. |
Experimental Protocols
Representative Protocol for Osthole Quantification using a Structural Analog (Imperatorin)
This protocol is based on a validated method for the determination of osthole in rat plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (imperatorin in methanol).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: Methanol:0.1% Formic Acid in Water (80:20, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Osthole: m/z 245.1 → 189.1
-
Imperatorin (IS): m/z 271.1 → 203.1
-
Proposed Protocol for Osthole Quantification using this compound
This proposed protocol adapts the representative method for the use of a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the this compound working solution (in methanol).
-
Follow the same liquid-liquid extraction procedure as described above.
2. LC-MS/MS Conditions:
-
LC conditions would remain the same as the validated method.
-
MS/MS detection would be modified to monitor the specific mass transition for this compound.
-
MRM Transitions:
-
Osthole: m/z 245.1 → 189.1
-
This compound (IS): m/z 248.1 → 192.1 (or other appropriate fragment)
-
Visualizing the Advantage: Workflows and Logic
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Osthole-d3
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Osthole-d3, a deuterated derivative of Osthole. While specific data for this compound is limited, the disposal protocols are based on the known properties of Osthole and general best practices for chemical waste management in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount for maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although Osthole is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat all chemical compounds with a degree of caution.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area. For powdered forms, a chemical fume hood is recommended to prevent inhalation of dust.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a designated, sealed container for chemical waste disposal.[3]
II. Characterization and Segregation of Waste
Proper characterization and segregation of chemical waste are the first steps toward compliant disposal.
-
Waste Identification: this compound should be treated as a non-hazardous chemical waste. However, it is critical to consult your institution's Environmental Health & Safety (EHS) office for their specific classification.
-
Waste Segregation: Do not mix this compound waste with other waste streams, such as solvents, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.
The following table summarizes the key properties of Osthole, which are expected to be comparable to this compound, relevant for its handling and disposal.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₅H₁₆O₃ | [4] |
| Molecular Weight | 244.3 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in ethanol (B145695) (approx. 20 mg/ml), DMSO (approx. 25 mg/ml), and DMF (approx. 25 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Hazard Class | Not classified as a hazardous substance or mixture according to GHS. | [1][2] |
| Storage | Store at -20°C for long-term stability. | [4] |
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's hazardous and chemical waste management program.
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific protocols for chemical waste disposal. Contact your EHS office for clarification if needed.
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and compatible container for solid chemical waste.
-
Solutions of this compound in organic solvents should be collected in a separate, clearly labeled container for flammable liquid waste.
-
-
Labeling:
-
Clearly label the waste container with "this compound" and the solvent used, if any. Include the concentration and quantity of the waste.
-
Ensure the label is securely affixed and legible.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Waste Pickup:
-
Arrange for the collection of the waste container with your institution's EHS or hazardous waste management office.
-
Follow their specific procedures for scheduling a pickup and completing any required waste manifest documentation.
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.[3] This can contaminate water systems.
-
Do not discard this compound in the regular trash. This can lead to environmental contamination and potential exposure to unauthorized individuals.[5]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Osthole-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Osthole-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound while maintaining its isotopic integrity.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The recommended PPE includes:
-
Eye and Face Protection: Chemical safety glasses or goggles that meet ANSI Z87.1 standards are required.[4] For operations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[4][5]
-
Hand Protection: Chemically resistant gloves, such as disposable nitrile gloves, should be worn.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.[4] Ensure the lab coat is buttoned and fits properly.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4]
Handling and Storage Procedures
This compound, like many deuterated compounds, is susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[6][7] Therefore, specific handling and storage procedures are necessary to maintain its isotopic purity.
Handling:
-
Inert Atmosphere: Whenever possible, handle this compound under a dry, inert atmosphere such as nitrogen or argon to prevent the absorption of moisture.[6][7]
-
Temperature Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming inside.[6][7]
-
Avoid Inhalation and Contact: While Osthole itself is not classified as hazardous, it is good laboratory practice to avoid inhaling dust or allowing the compound to come into contact with skin or eyes.[8]
-
Weighing: If weighing is required, do so in a controlled environment with minimal exposure to the atmosphere.
Storage:
-
Container: Keep the compound in its original, tightly sealed container. Single-use ampoules are ideal for minimizing contamination.[6]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from light and moisture.[6][7][9] Refrigeration (2-8 °C) is suitable for short-term storage, while long-term storage may require freezing (-20 °C or -80 °C).[6]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused material should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.
Quantitative Safety Data
The following table summarizes key safety information for Osthole, the parent compound of this compound. Note that the toxicological properties of this compound have not been thoroughly investigated, and it should be handled with the same care as the parent compound.
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 2,905 mg/kg | [8] |
| Acute Intraperitoneal Toxicity (LD50, Mouse) | 190 mg/kg | [8] |
| Skin Irritation | No irritant effect | [8] |
| Eye Irritation | No irritating effect | [8] |
| Sensitization | No sensitizing effects known | [8] |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
